2-Bromo-4-fluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRUTPBQMAWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382598 | |
| Record name | 2-bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95383-36-1 | |
| Record name | 2-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95383-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-4-fluorobenzoyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols for the synthesis of the target molecule, beginning with the bromination of 4-fluorotoluene.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the bromination of 4-fluorotoluene to produce 2-bromo-4-fluorotoluene. This intermediate is then oxidized to form 2-Bromo-4-fluorobenzoic acid. The final step involves the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-fluorotoluene
The initial step involves the electrophilic aromatic substitution of 4-fluorotoluene with bromine in the presence of a Lewis acid catalyst to yield 2-bromo-4-fluorotoluene.
Experimental Protocol:
A solution of 160 g of bromine in 60 ml of glacial acetic acid is added to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, containing 1.1 g of iron powder and 1.1 g of iodine.[1] The reaction is initially exothermic and the temperature is maintained at 25-27°C.[1] The mixture is stirred for 3 hours.[1] Following the reaction, glacial acetic acid and any unreacted 4-fluorotoluene are removed by vacuum distillation.[1] The resulting mixture of isomers is then separated by fractional distillation to isolate 2-bromo-4-fluorotoluene.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-fluorotoluene | [1] |
| Reagents | Bromine, Iron powder, Iodine, Glacial acetic acid | [1] |
| Product | 2-bromo-4-fluorotoluene | [1] |
| Boiling Point | 176-178°C | [1] |
Step 2: Synthesis of 2-Bromo-4-fluorobenzoic Acid
The methyl group of 2-bromo-4-fluorotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.
Experimental Protocol:
To a 1:1 mixture of pyridine and water (200 mL), 20.0 g (0.10 mol) of a substituted 1-bromo-2-fluoro-4-methylbenzene is added at 90°C.[2] Potassium permanganate (66.0 g, 0.42 mmol) is then added slowly.[2] The reaction mixture is stirred at 90°C for 3 hours.[2] After cooling to room temperature, the mixture is filtered through diatomaceous earth.[2] The filter cake is washed with 3N sodium hydroxide (500 mL) and water (400 mL).[2] The aqueous filtrate is concentrated under reduced pressure to remove ethanol, and the residue is acidified with 6N hydrochloric acid to a pH of 2 to precipitate the product.[2] The solid is collected by filtration and dried to yield the desired carboxylic acid.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-bromo-2-fluoro-4-methylbenzene | [2] |
| Reagents | Potassium permanganate, Pyridine, Water, Sodium hydroxide, Hydrochloric acid | [2] |
| Product | 4-Bromo-2-fluorobenzoic acid | [2] |
| Yield | 73% (for a similar compound) | [2] |
Step 3: Synthesis of this compound
The final step is the conversion of 2-Bromo-4-fluorobenzoic acid to this compound. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride.
Experimental Protocol (General Procedure):
To a mixture of 0.25 mole of a substituted bromobenzoic acid in 200 ml of an inert solvent such as 1,2-dichloroethane, 0.10 mole of phosphorous trichloride in 100 ml of the same solvent is added.[3] The mixture is heated at reflux for 4 hours.[3] The solvent and any excess reagents are then removed under reduced pressure to yield the crude benzoyl chloride, which can be further purified by vacuum distillation.
Quantitative Data (for a similar reaction):
| Parameter | Value | Reference |
| Starting Material | 2-bromobenzoic acid | [3] |
| Reagent | Phosphorous trichloride | [3] |
| Solvent | 1,2-dichloroethane | [3] |
| Reaction Time | 4 hours | [3] |
| Product | 2-bromobenzoyl chloride | [3] |
Visualizations
Synthesis Pathway
References
An In-depth Technical Guide to 2-Bromo-4-fluorobenzoyl Chloride (CAS: 95383-36-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzoyl chloride, a key chemical intermediate in organic synthesis. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in pharmaceutical development. Detailed experimental protocols and safety information are also provided to assist researchers in its practical application.
Physicochemical Properties
This compound is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of bromine and fluorine atoms on the benzene ring also influences its electronic properties and provides sites for further synthetic modifications.
| Property | Value | Reference(s) |
| CAS Number | 95383-36-1 | [1] |
| Molecular Formula | C₇H₃BrClFO | [1] |
| Molecular Weight | 237.45 g/mol | [1] |
| Appearance | Very dark yellow fused solid or liquid | [2] |
| Boiling Point | 108-109 °C / 15 mmHg | [2] |
| Density | 1.742 g/cm³ | [2] |
| Flash Point | 96 °C | [2] |
| InChI Key | AXZRUTPBQMAWLP-UHFFFAOYSA-N | [3] |
Synthesis and Reactions
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid (CAS: 1006-41-3). The conversion is achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride.
References
An In-depth Technical Guide to 2-Bromo-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of multiple reactive sites: the acyl chloride group, which readily participates in acylation reactions, and the bromo- and fluoro-substituted phenyl ring, which can be further modified through various cross-coupling reactions. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a benzoyl chloride functional group at position 1.
Chemical Structure:
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| CAS Number | 95383-36-1 |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
| Appearance | Not explicitly found in search results, but likely a liquid or low-melting solid. |
| Boiling Point | Not explicitly found in search results. |
| Melting Point | Not explicitly found in search results. |
| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents like water and alcohols. |
Synthesis of this compound
The primary synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid, using a chlorinating agent. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids and can be adapted for this compound.
Materials:
-
2-bromo-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (solvent)
-
Dry glassware and magnetic stirrer
-
Reflux condenser with a drying tube
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-bromo-4-fluorobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or in an inert solvent such as anhydrous toluene or dichloromethane.
-
Add a catalytic amount of anhydrous DMF (e.g., one drop).
-
Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and the solvent (if used) can be removed by distillation at atmospheric pressure, followed by vacuum distillation to purify the this compound.
Purification:
The crude this compound is purified by vacuum distillation. It is crucial to use a dry apparatus to prevent hydrolysis of the product.
Logical Relationship of Synthesis
The synthesis of this compound is a straightforward conversion from its carboxylic acid precursor.
Caption: Synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, fluorine, and acyl chloride groups. The proton ortho to the acyl chloride group is expected to be the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-Bromo-4-fluorobenzoic acid, the precursor, has been reported.[1] The spectrum of the final product, this compound, would show a characteristic downfield shift for the carbonyl carbon of the acyl chloride group, typically in the range of 165-175 ppm. The carbon atoms attached to the fluorine and bromine will also exhibit characteristic chemical shifts and coupling with the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching absorption band. For this compound, this peak is expected to appear in the region of 1750-1800 cm⁻¹. Additional bands corresponding to C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern is expected to involve the loss of the chlorine atom, the carbonyl group (as CO), and the bromine atom.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use to prevent hydrolysis, which would release hydrochloric acid.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided an overview of its molecular structure, properties, and a general synthetic approach. Further detailed characterization of its spectroscopic properties and optimization of its synthesis are important areas for future research.
References
2-Bromo-4-fluorobenzoyl chloride mechanism of action in organic reactions
An In-depth Technical Guide on the Core Mechanisms of 2-Bromo-4-fluorobenzoyl Chloride in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the principal reaction mechanisms of this compound, a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The unique substitution pattern of the benzene ring, combined with the high reactivity of the acyl chloride functional group, makes this compound a versatile building block in modern organic synthesis.
Core Reaction Mechanisms
The reactivity of this compound is dominated by its acyl chloride moiety, which is a highly electrophilic functional group. This enables two primary classes of reactions: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.
Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is the most common reaction pathway for this compound.[2] The reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4] In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and the chloride ion is expelled as a stable leaving group.[3][5]
This mechanism is fundamental to the formation of amides, esters, and thioesters from various nucleophiles such as amines, alcohols, and thiols.[2]
Caption: General mechanism for Nucleophilic Acyl Substitution.
The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2-bromo-4-fluorobenzamides.[4][6] These reactions are commonly performed in an anhydrous solvent with a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct, which drives the reaction to completion.[7][8]
Alcohols react with this compound, usually in the presence of a base like pyridine, to form the corresponding esters. The base activates the alcohol, increasing its nucleophilicity, and scavenges the HCl produced.
Friedel-Crafts Acylation
This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 2-bromo-4-fluorobenzoyl group onto an aromatic substrate.[2] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[9][10]
The mechanism involves the formation of a highly electrophilic, resonance-stabilized acylium ion.[11][12] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the generation of the acylium ion. This powerful electrophile is then attacked by the π-electrons of an aromatic ring, leading to a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is restored through deprotonation, typically by the AlCl₄⁻ complex, to yield the final aryl ketone product.[11][13]
Caption: Logical workflow of the Friedel-Crafts Acylation mechanism.
Unlike Friedel-Crafts alkylation, the acylation reaction has the significant advantage of not being prone to carbocation rearrangements or polyacylation, as the resulting ketone product is deactivated towards further substitution.[13]
Quantitative Data Summary
The following table summarizes representative yields for acylation reactions involving this compound and analogous halogenated benzoyl chlorides, demonstrating the general efficiency of these transformations.
| Reaction Type | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |
| Amidation | 4-Bromo-2-fluorobenzoic acid + Methylamine HCl | EDCI, HOBt, DIPEA | DMF | Room Temp, 16h | 74 | [10] |
| Amidation | 2-Bromobenzoic acid + (2,4-difluorophenyl)methanamine | Not specified | Not specified | Not specified | 92 | |
| Friedel-Crafts | 4-Bromobenzoyl chloride + n-Propylbenzene | AlCl₃ | Not specified | Not specified | 75 | [11] |
| Friedel-Crafts | Benzoyl chloride + p-Chlorophenol | AlCl₃ | Solvent-free | 110°C, 10 min | 93 | [5] |
Experimental Protocols
The following are representative protocols for the primary reaction types involving this compound, adapted from established procedures for analogous compounds.
Protocol 1: Synthesis of 2-Bromo-4-fluoro-N-phenylbenzamide (Amidation)
This protocol is based on the well-documented Schotten-Baumann reaction conditions for the synthesis of N-phenylbenzamides.[3][9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve aniline and triethylamine in anhydrous DCM. Cool the solution to 0°C using an ice bath.[8]
-
Addition of Acyl Chloride: Dissolve this compound in anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8]
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]
Protocol 2: Synthesis of (2-Bromo-4-fluorophenyl)(phenyl)methanone (Friedel-Crafts Acylation)
This protocol follows the general procedure for the Friedel-Crafts acylation of benzene.[1]
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Benzene
-
Ice, Deionized Water, Concentrated HCl
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to absorb evolved HCl), add anhydrous benzene and solid aluminum chloride. Cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Add this compound carefully and dropwise to the cold, stirred mixture. Hydrogen chloride gas will evolve.[1]
-
Reaction Progression: Once the addition is complete, heat the mixture to reflux (approx. 60-80°C) for 30-60 minutes to ensure the reaction goes to completion.[1]
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7]
-
Purification: Transfer the mixture to a separatory funnel and extract the product with DCM or diethyl ether. Wash the organic layer with water, a dilute base (e.g., NaHCO₃ solution), and finally brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to yield the crude ketone product, which can be purified by recrystallization or column chromatography.
Caption: General experimental workflow for reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 11. Experimental Chemistry II [sites.science.oregonstate.edu]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-4-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physical and chemical properties, reactivity with various nucleophiles, and stability under different conditions. Experimental protocols for its synthesis and representative reactions are provided, along with a summary of its spectroscopic data for identification and characterization. This guide is intended to be a valuable resource for researchers and professionals working with this versatile chemical building block.
Introduction
This compound (C₇H₃BrClFO) is a substituted aromatic acyl chloride that serves as a versatile reagent in organic synthesis.[1] Its trifunctional nature, featuring a reactive acyl chloride group, a bromine atom, and a fluorine atom on the benzene ring, allows for a wide range of chemical transformations. The acyl chloride is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of amides, esters, and ketones. The bromine and fluorine substituents can also be manipulated through various cross-coupling and substitution reactions, providing access to a diverse array of complex molecules. This guide aims to provide a detailed understanding of the reactivity and stability of this compound to facilitate its safe and effective use in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Appearance | Colorless to white to pale yellow fused solid or clear liquid as melt | [3] |
| Melting Point | 24-24.5 °C | [1] |
| Boiling Point | 236.9 °C at 760 mmHg | |
| Density | 1.742 g/cm³ | |
| Refractive Index | 1.5860-1.5900 @ 20°C | [3] |
| CAS Number | 151982-51-3 | [2] |
Synthesis of this compound
The most common method for the synthesis of this compound is the chlorination of the corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed.[4]
Synthesis via Thionyl Chloride
The reaction of 2-bromo-4-fluorobenzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), provides a reliable route to the acyl chloride.[4]
Experimental Protocol:
-
To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Synthesis via Oxalyl Chloride
Oxalyl chloride is another effective reagent for this conversion and offers the advantage of producing only gaseous byproducts.[4]
Experimental Protocol:
-
To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane), add oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours, as indicated by the cessation of gas evolution (CO, CO₂, and HCl).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.
Caption: General synthesis pathway for this compound.
Reactivity
The high reactivity of this compound is primarily due to the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles.
Reactions with Amines (Amide Formation)
This compound reacts readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and high-yielding.[4] The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[5]
Experimental Protocol (General):
-
Dissolve the amine (1.0 eq) and a base (1.1 eq, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).
-
The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Caption: General scheme for the reaction of this compound with amines.
Reactions with Alcohols and Phenols (Ester Formation)
Esterification can be achieved by reacting this compound with alcohols or phenols. Similar to amide formation, a base is typically used to scavenge the HCl produced.[6]
Experimental Protocol (General):
-
To a solution of the alcohol or phenol (1.0 eq) and a base (1.1 eq, e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane), add a solution of this compound (1.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Work-up typically involves washing with aqueous acid, water, and brine, followed by drying and solvent evaporation.
-
Purification is usually achieved by column chromatography or distillation.
Caption: General scheme for the esterification reaction.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-bromo-4-fluorobenzoyl group onto an aromatic substrate.[7][8] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[8]
Experimental Protocol (General):
-
To a cooled (0 °C) suspension of a Lewis acid (e.g., AlCl₃, 1.1 eq) in an inert solvent (e.g., dichloromethane), add this compound (1.0 eq) dropwise.
-
Add the aromatic substrate (1.0 eq) to the mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
The reaction is quenched by carefully pouring the mixture into ice-water.
-
The product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.
Caption: General scheme for the Friedel-Crafts acylation reaction.
Stability and Storage
This compound is a reactive compound and requires careful handling and storage.
-
Hydrolytic Stability: Like other acyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid, with the release of hydrochloric acid.[9] The rate of hydrolysis is dependent on factors such as temperature and the presence of catalysts.[9]
-
Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. It should be kept away from incompatible materials such as strong bases, alcohols, and oxidizing agents.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, which are crucial for its identification and characterization.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with coupling patterns influenced by the bromine and fluorine substituents. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbonyl carbon will appear as a downfield signal (typically δ 160-170 ppm). Carbon-fluorine coupling will be observed. |
| FT-IR | A strong carbonyl (C=O) stretching band is expected around 1770-1800 cm⁻¹. C-Br, C-F, and C-Cl stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group. |
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its reactivity is dominated by the acyl chloride functional group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. Proper handling and storage are crucial due to its sensitivity to moisture and thermal instability. The information provided in this guide, including its physical and chemical properties, synthesis, reactivity, and stability, serves as a valuable resource for chemists and researchers in the pharmaceutical and agrochemical industries.
References
- 1. rsc.org [rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. iitk.ac.in [iitk.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. websites.umich.edu [websites.umich.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
An In-depth Technical Guide to 2-Bromo-4-fluorobenzoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and notable applications of this compound in drug discovery, offering detailed experimental protocols and insights for researchers in the field.
Physicochemical Properties
This compound (CAS No: 95383-36-1) is a compound with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol .[1] While specific, experimentally determined physical properties for this exact isomer are not extensively documented in publicly available literature, data for the closely related isomer, 4-Bromo-2-fluorobenzoyl chloride, can provide some estimation. For instance, 4-Bromo-2-fluorobenzoyl chloride is described as a white to light yellow liquid or fused solid.[2]
Table 1: Physicochemical Properties of Bromo-fluorobenzoyl Chloride Isomers
| Property | This compound | 4-Bromo-2-fluorobenzoyl chloride |
| CAS Number | 95383-36-1[1] | 151982-51-3[3] |
| Molecular Formula | C₇H₃BrClFO[1] | C₇H₃BrClFO[3] |
| Molecular Weight | 237.45 g/mol [1] | 237.45 g/mol [3] |
| Physical State | Not explicitly stated | White to light yellow liquid or fused solid[2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the chlorination of the corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
General Experimental Protocol: Chlorination of 2-Bromo-4-fluorobenzoic Acid
This protocol is a generalized procedure based on common methods for the synthesis of benzoyl chlorides from benzoic acids.[2]
Materials:
-
2-Bromo-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Dry glassware and magnetic stirrer
-
Reflux condenser and drying tube
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 2-bromo-4-fluorobenzoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride to the reaction mixture at room temperature.
-
The mixture is then gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).
-
After the reaction is complete (typically 1-3 hours), the mixture is cooled to room temperature.
-
The excess chlorinating agent and solvent are carefully removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
This compound is a reactive intermediate that readily undergoes nucleophilic acyl substitution reactions. The acyl chloride functionality is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. This reactivity makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.
Role as a Precursor to Bioactive Scaffolds
Halogenated benzoyl chlorides are common intermediates in the synthesis of various pharmaceutical compounds. For instance, the structural analog, 4-Bromo-2-fluorobenzoyl chloride, is a known intermediate.[2] The reactivity of these compounds allows for the introduction of the bromo-fluorophenyl moiety into a larger molecule, which can be critical for modulating the pharmacological properties of a drug candidate, such as binding affinity, selectivity, and metabolic stability.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogs, the following characteristic spectral features can be anticipated.
Table 2: Anticipated Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with splitting patterns influenced by both bromine and fluorine substituents. |
| ¹³C NMR | Aromatic carbon signals would be observed in the range of 110-140 ppm, with the carbonyl carbon appearing significantly downfield (>160 ppm). Carbon-fluorine coupling would be evident. |
| ¹⁹F NMR | A singlet or a complex multiplet, depending on the coupling with neighboring protons, would be observed. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of an acyl chloride would be present, typically in the range of 1750-1800 cm⁻¹. C-Br and C-F stretching vibrations would also be observed at lower frequencies. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its facile synthesis from the corresponding carboxylic acid and its versatile reactivity make it an attractive building block for the creation of novel therapeutic agents. While specific, high-profile examples of its direct use in blockbuster drugs are not prominently documented, the structural motifs it provides are of high interest in medicinal chemistry. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential in the development of next-generation pharmaceuticals.
References
Spectroscopic Characterization of 2-Bromo-4-fluorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for 2-Bromo-4-fluorobenzoyl chloride (CAS No. 95383-36-1), alongside detailed experimental protocols for acquiring such data. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic analysis for aromatic acyl chlorides.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.3 - 7.5 | Doublet of Doublets (dd) | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F-4) ≈ 8-10 Hz |
| H-5 | 7.1 - 7.3 | Triplet of Doublets (td) or Multiplet (m) | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F-4) ≈ 4-6 Hz, J(H-5, H-3) ≈ 2-3 Hz |
| H-6 | 7.9 - 8.1 | Doublet of Doublets (dd) | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F-4) ≈ 4-5 Hz |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-1 | 130 - 135 (doublet, J(C-1, F-4) ≈ 3-5 Hz) |
| C-2 | 120 - 125 (doublet, J(C-2, F-4) ≈ 15-20 Hz) |
| C-3 | 135 - 140 (doublet, J(C-3, F-4) ≈ 8-10 Hz) |
| C-4 | 160 - 165 (doublet, J(C-4, F-4) ≈ 250-260 Hz) |
| C-5 | 118 - 123 (doublet, J(C-5, F-4) ≈ 20-25 Hz) |
| C-6 | 130 - 135 (doublet, J(C-6, F-4) ≈ 5-7 Hz) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aryl acyl chloride) | 1770 - 1800 | Strong |
| Aromatic C=C | 1550 - 1600 | Medium to Strong |
| C-F (Aryl) | 1200 - 1250 | Strong |
| C-Br (Aryl) | 1000 - 1050 | Medium |
| C-Cl (Acyl chloride) | 650 - 800 | Medium to Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 236, 238, 240 | Molecular ion peak cluster, reflecting the isotopic distribution of Br and Cl. |
| [M-Cl]⁺ | 201, 203 | Loss of the chlorine atom to form the acylium ion; expected to be a prominent peak. |
| [M-COCl]⁺ | 173, 175 | Loss of the benzoyl chloride group. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic acyl chlorides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and reference the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the peaks in the ¹³C spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of liquid this compound (or the solid gently pressed) directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Procedure (GC-MS with Electron Ionization - EI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range of m/z 40 to 400.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and observe its isotopic pattern, which will be characteristic for a compound containing one bromine and one chlorine atom.
-
Identify the major fragment ions and propose fragmentation pathways.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.
2-Bromo-4-fluorobenzoyl Chloride: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, is a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules. Its strategic placement of bromine and fluorine atoms on the benzene ring, combined with the reactive acyl chloride moiety, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a key example of its application in the synthesis of a pharmaceutical agent.
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of this compound is presented in the table below. It is crucial to distinguish it from its isomer, 4-Bromo-2-fluorobenzoyl chloride, which possesses a different substitution pattern and, consequently, distinct physical properties.
| Property | This compound | 4-Bromo-2-fluorobenzoyl chloride |
| CAS Number | 95383-36-1 | 151982-51-3 |
| Molecular Formula | C₇H₃BrClFO | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol [1] | 237.45 g/mol [2] |
| Appearance | - | White to light yellow liquid or fused solid[3] |
| Melting Point | - | 24-24.5 °C[3][4] |
| Boiling Point | - | 86-88 °C at 15 mmHg[4] |
| Density | - | 1.742 g/cm³ (Predicted)[4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-Bromo-4-fluorobenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 2-Bromo-4-fluorobenzoic Acid
This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[5][6][7]
Materials:
-
2-Bromo-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-Bromo-4-fluorobenzoic acid (1.0 equivalent).
-
Add anhydrous toluene or DCM to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred mixture at room temperature. A dropping funnel can be used for controlled addition.
-
After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride and the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing of the off-gases.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Role as a Chemical Intermediate: Synthesis of a Prostaglandin D2 Inhibitor Analog
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, the structurally related 2-bromo-4-fluorobenzaldehyde is an important intermediate for synthesizing prostaglandin D2 inhibitors.[8] The benzoyl chloride functional group allows for the facile introduction of the 2-bromo-4-fluorobenzoyl moiety into a target molecule through acylation reactions.
Below is a conceptual workflow for the synthesis of an amide, a common step in the synthesis of many active pharmaceutical ingredients, using this compound.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹.[9] Additional bands corresponding to the aromatic C-H and C-C stretching and bending vibrations would also be present.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the acyl chloride, typically in the downfield region (around 165-175 ppm), along with signals for the aromatic carbons. The carbon-fluorine couplings would be observable.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its unique substitution pattern and reactive nature allow for its incorporation into a wide range of molecular scaffolds. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research and development in various scientific disciplines. A thorough understanding of its properties and reactivity is essential for its effective utilization in complex organic synthesis.
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides Using 2-Bromo-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzoyl chloride is a versatile bifunctional reagent for the synthesis of a wide array of amide derivatives. The presence of the reactive acyl chloride group allows for facile amide bond formation with primary and secondary amines. The bromo and fluoro substituents on the aromatic ring provide opportunities for further functionalization, for instance, through cross-coupling reactions, and can modulate the physicochemical and pharmacological properties of the final products. This makes this compound a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents. Amide derivatives are integral to a vast number of pharmaceuticals, natural products, and biologically active compounds.
Core Applications
Amides derived from this compound are key intermediates in the synthesis of complex organic molecules. The unique substitution pattern of the aromatic ring is found in various compounds explored in drug discovery programs. For instance, fluorinated aromatic moieties are known to enhance metabolic stability and binding affinity of drug candidates to their biological targets. The bromine atom serves as a convenient handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
A significant area of application for structurally related compounds is in the development of kinase inhibitors. For example, the anilino-quinazoline scaffold, often constructed using halogenated aromatic building blocks, is central to many inhibitors of the Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are critical in the progression of certain cancers.
Signaling Pathway: EGFR/HER2 Inhibition
The diagram below illustrates a simplified representation of the EGFR/HER2 signaling pathway, which is often targeted by kinase inhibitors. Amides derived from precursors like this compound can be key components of molecules designed to interfere with this pathway.[1][2][3][4]
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 2-bromo-4-fluorobenzoyl chloride, a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of both an aryl bromide and an acyl chloride moiety offers the potential for selective cross-coupling reactions, enabling the synthesis of a diverse range of biaryl ketones and related structures.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] When employing this compound as a substrate, the primary consideration is the selective reaction at either the C-Br bond or the acyl chloride. Generally, the palladium-catalyzed coupling of an aryl bromide is a more common and predictable transformation under standard Suzuki-Miyaura conditions.[2] However, acylative Suzuki couplings are also well-established, providing a direct route to ketones.[3][4][5]
This document outlines protocols for the selective Suzuki coupling at the C-Br position of this compound, leading to the formation of 2-aryl-4-fluorobenzoyl chloride derivatives. These intermediates can be further functionalized to generate a variety of bioactive molecules. A discussion on the potential for acylative coupling is also included.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Suzuki coupling reactions of aryl bromides, which can be adapted for this compound.
Table 1: Typical Conditions for Selective C-Br Arylation of Aryl Bromides
| Parameter | Condition | Reference Example |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | [6] |
| Ligand | PPh₃, dppf, PCy₃, XPhos | [2][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [2][6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | [6] |
| Temperature | 80-110 °C | [2] |
| Typical Yield | 70-95% | [2] |
Table 2: Potential Conditions for Acylative Suzuki Coupling of Acyl Chlorides
| Parameter | Condition | Reference Example |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [3][7] |
| Base | Cs₂CO₃, K₂CO₃ (anhydrous) | [3][7] |
| Solvent | Anhydrous Toluene, THF | [3] |
| Temperature | Room Temperature to 80 °C | [3] |
| Typical Yield | 60-90% | [4] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to favor the selective cross-coupling of the aryl bromide moiety of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-fluorobenzoyl chloride.
Mandatory Visualizations
Caption: Experimental workflow for the selective Suzuki coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Discussion on Selectivity
The protocol provided prioritizes the Suzuki coupling at the C-Br bond, which is generally more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions. The acyl chloride is expected to remain intact under these conditions, particularly with the use of aqueous bases which can lead to some hydrolysis of the acyl chloride if the reaction is prolonged.
For the alternative acylative Suzuki coupling, anhydrous conditions and a suitable choice of catalyst and base are crucial.[3] This would involve the reaction of the acyl chloride with the arylboronic acid to directly form a biaryl ketone. Researchers interested in this transformation should start with the conditions outlined in Table 2 and perform careful optimization studies. It is important to note that under conditions promoting acylative coupling, the C-Br bond may also react, potentially leading to a mixture of products.
Applications in Drug Development
The 2-aryl-4-fluorobenzoyl chloride products obtained from the selective C-Br coupling are valuable intermediates in drug discovery. The biaryl ketone motif is present in numerous biologically active compounds. The remaining acyl chloride functionality allows for further derivatization, such as amidation or esterification, to build more complex molecular architectures and explore structure-activity relationships. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application of 2-Bromo-4-fluorobenzoyl Chloride in Agricultural Chemistry: A Detailed Overview of Fungicide Development
Introduction: 2-Bromo-4-fluorobenzoyl chloride and its isomers are valuable building blocks in the synthesis of novel agrochemicals. Their unique substitution pattern allows for the creation of complex molecules with potent biological activities. This document provides a detailed account of the application of this compound derivatives in the development of modern fungicides, with a focus on pyrazole carboxamides.
Fungicidal Applications: Pyrazole Carboxamide Derivatives
A significant application of this compound precursors is in the synthesis of pyrazole carboxamide fungicides. These compounds act as Succinate Dehydrogenase Inhibitors (SDHI), a crucial class of fungicides that disrupt the fungal mitochondrial respiration chain, ultimately leading to cell death. Two prominent examples of commercial fungicides developed from related precursors are Bixafen and Penflufen.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Featured Fungicides:
Bixafen
Bixafen is a broad-spectrum pyrazole-carboxamide fungicide effective against a range of diseases in cereal crops.[1] It demonstrates excellent protective and curative activity against pathogens from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1]
Table 1: Fungicidal Spectrum and Efficacy of Bixafen
| Target Pathogen | Common Name | Crop | Efficacy Level | Reference |
| Septoria tritici | Septoria Leaf Blotch | Wheat | Excellent | [1][2] |
| Puccinia triticina | Leaf Rust | Wheat | Excellent | [1][2] |
| Puccinia striiformis | Stripe Rust | Wheat | Excellent | [1] |
| Pyrenophora teres | Net Blotch | Barley | Good to Excellent | [1][2] |
| Rhynchosporium secalis | Leaf Scald | Barley | Good to Excellent | [1] |
| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | Oilseed Rape | High | [1] |
Table 2: Quantitative Fungicidal Activity of Bixafen
| Pathogen | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.0417 - 0.4732 (mean: 0.1968) | [1] |
Penflufen
Penflufen is another pyrazole carboxamide fungicide, primarily used as a seed treatment to control seed-borne and soil-borne diseases.[3] It is particularly effective against Rhizoctonia solani.[3][4]
Table 3: Fungicidal Spectrum and Efficacy of Penflufen
| Target Pathogen | Common Name | Crop | Efficacy Level | Reference |
| Rhizoctonia solani | Rhizoctonia Root Rot, Black Scurf | Soybean, Potato, Sugar Beet | High | [4][5] |
| Ustilago spp. | Smuts | Cereal Grains | Effective | |
| Fusarium spp. | Fusarium Head Blight | Cereal Grains | Effective | [3] |
Table 4: Quantitative Fungicidal Activity of Penflufen against Rhizoctonia solani
| Isolate Type | EC50 (µg/mL) | Reference |
| Pre-2001 isolates | < 1 | [4] |
| Post-2011 isolates | < 1 | [4] |
| S-(+)-penflufen | up to 148 times more active than R-(-)-penflufen | [6] |
Experimental Protocols
Synthesis of a Bixafen Precursor: 2-(3,4-dichlorophenyl)-4-fluoroaniline
This protocol outlines a potential synthetic route to a key intermediate in the synthesis of Bixafen, starting from a precursor derivable from this compound chemistry.
Materials:
-
2-Bromo-4-fluoronitrobenzene
-
(3,4-Dichlorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Reducing agent (e.g., Iron powder, Ammonium chloride)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve 2-bromo-4-fluoronitrobenzene (1.0 eq) and (3,4-dichlorophenyl)boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water.
-
Add the palladium catalyst (0.05 eq) and base (2.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.
-
-
Reduction of the Nitro Group:
-
Suspend 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3,4-dichlorophenyl)-4-fluoroaniline.
-
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a general method for evaluating the in vitro fungicidal activity of synthesized compounds.
Materials:
-
Synthesized test compounds
-
Target fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Amended Media: Autoclave PDA medium and cool it to about 50-60 °C. Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with DMSO only.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.
-
Data Collection: When the fungal growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony on the control plates, and T is the average diameter of the fungal colony on the treated plates.
-
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Always handle chemicals with appropriate personal protective equipment in a well-ventilated area.
References
- 1. nyxxb.cn [nyxxb.cn]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Enantioselective toxicity and mechanism of chiral fungicide penflufen based on experiments and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation with 2-Bromo-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the utilization of 2-Bromo-4-fluorobenzoyl chloride as an acylating agent in organic synthesis. The protocols cover the acylation of amines (N-acylation), alcohols (O-acylation), and aromatic compounds (Friedel-Crafts acylation). This compound is a versatile reagent for introducing the 2-bromo-4-fluorobenzoyl moiety into molecules, a common step in the development of new pharmaceutical and agrochemical compounds.
Introduction
This compound is a reactive acyl halide that readily participates in nucleophilic acyl substitution reactions. The presence of the bromine and fluorine atoms on the aromatic ring can influence the chemical and biological properties of the resulting acylated products. This reagent is particularly useful for creating diverse libraries of amides, esters, and aryl ketones for screening in drug discovery programs.
The general mechanism for N-acylation and O-acylation involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion. In Friedel-Crafts acylation, a Lewis acid catalyst is employed to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with a suitable aromatic substrate.
Data Presentation
The following table summarizes typical reaction conditions for the acylation of various substrates with this compound. These conditions are general and may require optimization for specific substrates.
| Substrate Type | Nucleophile/Substrate (Example) | Base (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | Aniline | Triethylamine (1.1) | - | Dichloromethane | 0 to r.t. | 2-4 | 85-95 |
| Secondary Amine | Pyrrolidine | Triethylamine (1.1) | - | Dichloromethane | 0 to r.t. | 1-3 | 90-98 |
| Primary Alcohol | Benzyl alcohol | Pyridine (1.2) | - | Acetonitrile | r.t. | 4-8 | 80-90 |
| Phenol | Phenol | Pyridine (1.2) | DMAP (0.1) | Dichloromethane | r.t. | 6-12 | 75-85 |
| Aromatic (Arene) | Toluene | - | AlCl₃ (1.2) | Dichloromethane | 0 to r.t. | 2-6 | 70-85 |
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: N-Acylation of a Primary Amine (e.g., Aniline)
This protocol describes a general procedure for the synthesis of N-aryl-2-bromo-4-fluorobenzamides.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath and begin stirring.
-
Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: O-Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol outlines a general procedure for the synthesis of 2-bromo-4-fluorobenzoate esters.
Materials and Reagents:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Pyridine
-
Anhydrous Acetonitrile
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous acetonitrile.
-
Addition of Acyl Chloride: Add this compound (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound (e.g., Toluene)
This protocol provides a general method for the synthesis of (2-bromo-4-fluorophenyl)(aryl)methanones.[1][2][3]
Materials and Reagents:
-
This compound
-
Aromatic substrate (e.g., toluene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.0 eq.) dropwise to the cooled suspension.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add the aromatic substrate (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-6 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: General workflow for acylation reactions using this compound.
References
The Role of 2-Bromo-4-fluorobenzoyl Chloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzoyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique substitution pattern, featuring a reactive acyl chloride group, a bromine atom, and a fluorine atom, provides medicinal chemists with multiple points for molecular modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes on the use of this compound in the synthesis of potent enzyme inhibitors, specifically focusing on Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, which are critical targets in oncology and immunology.
Core Application: Amide Bond Formation
The primary and most fundamental application of this compound in the synthesis of bioactive molecules is its use in acylation reactions to form robust amide bonds. The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with primary and secondary amines under mild conditions, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. This reaction is foundational for constructing the core scaffolds of numerous inhibitors.
The resulting 2-bromo-4-fluoro-N-substituted benzamide intermediate is ripe for further chemical diversification. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This modular approach is invaluable in the drug discovery process for generating libraries of analogues for biological screening.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are key players in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.
A derivative of this compound, 1-(4-bromo-2-fluorobenzyl)piperazine, is a key precursor in the synthesis of novel PARP-1 inhibitor scaffolds. This precursor is synthesized from 2-Bromo-4-fluorobenzaldehyde (the reduction product of the title compound) and piperazine. The subsequent reaction of this precursor with other moieties can generate potent PARP-1 inhibitors.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP-1 inhibition in BRCA-deficient cancer cells leads to synthetic lethality.
Experimental Protocol: Synthesis of a PARP-1 Inhibitor Precursor
This protocol describes the synthesis of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione (Compound 11), a potential PARP-1 inhibitor, using a precursor derived from this compound.[1][2]
Materials:
-
2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone
-
1-(4-bromo-2-fluorobenzyl)piperazine
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (0.38 mmol) and 1-(4-bromo-2-fluorobenzyl)piperazine (0.38 mmol) in dichloromethane.
-
Add triethylamine (0.38 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Dry the organic layer with anhydrous sodium sulfate (Na2SO4) and filter.
-
Purify the final compound by column chromatography.
Quantitative Data
| Compound ID | Precursor | Yield | In Silico Docking Score (kcal/mol) |
| 11 | 1-(4-bromo-2-fluorobenzyl)piperazine | 48% | -7.41 |
Data sourced from Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.[1][2]
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound is an excellent starting material for the synthesis of various kinase inhibitors, often forming the "hinge-binding" benzamide core that interacts with the ATP-binding site of the target kinase.
Signaling Pathway: General Kinase Inhibition
Caption: Kinase inhibitors compete with ATP to block downstream signaling pathways.
Experimental Protocol: General Synthesis of N-Aryl-2-bromo-4-fluorobenzamides
This protocol provides a general method for the amide coupling reaction between this compound and various aniline derivatives to produce potential kinase inhibitors.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (as base and/or solvent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-aryl-2-bromo-4-fluorobenzamide.
Quantitative Data: Representative Biological Activities
| Inhibitor Class | Target | Representative IC50 (nM) |
| PARP Inhibitor | PARP-1 | 0.41 - 0.96 |
| PARP Inhibitor | PARP-2 | 61.90 |
| Kinase Inhibitor | Aurora A | 10 - 100 (µM) |
Data are representative values for inhibitors within the specified classes and may not be from compounds directly synthesized using this compound.[3][4]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry for the synthesis of bioactive molecules. Its utility in forming a core benzamide scaffold, which can be further functionalized through its bromine and fluorine substituents, makes it an ideal starting material for the development of potent and selective enzyme inhibitors. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery to utilize this reagent in the creation of novel therapeutics targeting critical signaling pathways in diseases such as cancer.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. 2-Bromo-4-fluorobenzoyl chloride is a versatile building block, featuring three distinct reactive sites: a highly reactive acyl chloride, a moderately reactive aryl bromide, and a fluorine substituent that can modulate the physicochemical properties of the resulting products. The chemoselective cross-coupling of the acyl chloride moiety in the presence of the aryl bromide is a valuable transformation, providing a direct route to a diverse array of ketones, which are key intermediates in the synthesis of pharmaceuticals and other functional materials.
These application notes provide detailed protocols for the Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions of this compound, focusing on the selective reaction of the acyl chloride.
Reaction Principle
The palladium-catalyzed cross-coupling of acyl chlorides proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the acyl chloride, forming a Pd(II)-acyl complex. This step is generally fast for acyl chlorides.
-
Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, or organocopper acetylide) transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The coupled product (a ketone) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General catalytic cycle for the palladium-catalyzed cross-coupling of an acyl chloride.
Experimental Workflow
A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound is outlined below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | CsF | Dioxane | 100 | 16 | 82 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | 65 | 24 | 78 |
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 90 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 18 | 88 |
| 3 | Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI (10) | DMF | 80 | 6 | 92 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 12 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Toluene | 60 | 8 | 91 |
Experimental Protocols
Safety Precautions: this compound is corrosive and moisture-sensitive. Organostannanes are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add the arylboronic acid, followed by this compound.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
Materials:
-
This compound (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add the organostannane, followed by this compound.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A wash with a saturated aqueous solution of KF can help remove tin byproducts.[1]
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols for Friedel-Crafts Acylation using 2-Bromo-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Friedel-Crafts acylation reaction utilizing 2-bromo-4-fluorobenzoyl chloride to synthesize a variety of aryl and heteroaryl ketones. These products are valuable intermediates in medicinal chemistry and materials science. This document outlines generalized synthetic protocols, key reaction parameters, and potential applications of the resulting ketone derivatives.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring through electrophilic aromatic substitution.[1][2] The use of this compound as the acylating agent yields (2-bromo-4-fluorophenyl)ketones. This particular structural motif is of significant interest in drug discovery, as the presence of bromine and fluorine atoms can modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity.[1]
Reaction Mechanism and Workflow
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of this compound with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] This acylium ion is then attacked by the electron-rich aromatic or heteroaromatic substrate. Subsequent loss of a proton restores aromaticity and yields the desired ketone. The ketone product can form a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-4-fluorobenzoyl Chloride in the Synthesis of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzoyl chloride is a versatile chemical intermediate pivotal in the synthesis of a wide array of fluorinated aromatic compounds. Its unique trifunctional nature, featuring a reactive acyl chloride, a bromine atom suitable for cross-coupling reactions, and a fluorine atom that can modulate the physicochemical properties of the final molecule, makes it a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
This compound is primarily utilized in three major types of reactions to construct complex fluorinated aromatic scaffolds:
-
Friedel-Crafts Acylation: To form fluorinated benzophenones.
-
Suzuki Coupling: To create C-C bonds by coupling with boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds by coupling with amines.
These reactions open avenues to a diverse range of molecular architectures with potential applications in drug discovery and materials science. For instance, fluorinated benzophenones have shown promise as anticancer agents, while fluorinated benzamides have been investigated for their antimicrobial properties.[1][2][3][4]
Experimental Protocols
Synthesis of (2-Bromo-4-fluorophenyl)(phenyl)methanone via Friedel-Crafts Acylation
This protocol describes the synthesis of a fluorinated benzophenone, a common scaffold in medicinal chemistry.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the cooled suspension under a nitrogen atmosphere.
-
Add anhydrous benzene (1.1 equivalents) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2-Bromo-4-fluorophenyl)(phenyl)methanone.
Quantitative Data Summary (Adapted from similar reactions):
| Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| This compound | Benzene | AlCl₃ | Dichloromethane | 2-4 | RT | ~60-80 |
Note: Yield is an estimated range based on typical Friedel-Crafts acylation reactions.
Synthesis of 2'-Bromo-4'-fluoro-N-morpholinobenzamide via Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond, a critical step in the synthesis of many pharmaceutical compounds.
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound (1.0 equivalent).
-
Add morpholine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Quantitative Data Summary (Adapted from similar reactions):
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| This compound | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 12-24 | 100 | ~80-95 |
Note: Yield is an estimated range based on typical Buchwald-Hartwig amination reactions.[5]
Synthesis of 2-Bromo-4-fluoro-biphenyl-4'-carboxylic acid via Suzuki Coupling
This protocol describes the formation of a C-C bond to generate a biphenyl derivative, a common motif in drug molecules and advanced materials.
Reaction Scheme:
Materials:
-
This compound
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-carboxyphenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1).
-
Add K₂CO₃ (2.0 equivalents) and Pd(PPh₃)₄ (5 mol%).
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
The product can be further purified by recrystallization.
Quantitative Data Summary (Adapted from similar reactions):
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| This compound | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 4-8 | 90-100 | ~70-90 |
Note: Yield is an estimated range based on typical Suzuki coupling reactions.
Visualization of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow for Fluorinated Aromatic Compounds
Caption: Synthetic routes from this compound.
Post-Synthetic Modification Workflow
Caption: Diversification of products via the bromine handle.
Biological Signaling Pathway: HDAC Inhibition
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a compound structurally accessible from this compound precursors, has been identified as a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3).[6] HDACs are key enzymes in the epigenetic regulation of gene expression. Their inhibition can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is a key strategy in cancer therapy.
Caption: Mechanism of action for HDAC inhibitor FNA.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-fluorobenzoyl Chloride
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzoyl chloride. The following information addresses common challenges encountered during the purification of this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities typically originate from the synthesis process. These include:
-
Unreacted Starting Material: Residual 2-Bromo-4-fluorobenzoic acid.
-
Hydrolysis Product: 2-Bromo-4-fluorobenzoic acid, formed by the reaction of the acyl chloride with moisture.[1][2]
-
Excess Chlorinating Agent: Residual thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]
-
Chlorinating Agent Byproducts: Such as sulfur compounds if aged thionyl chloride is used.[3]
Q2: My purified this compound is a yellow liquid, but some datasheets describe it as a solid. Why is there a discrepancy?
A2: this compound is a low-melting point compound. It can exist as a liquid or a solid depending on the ambient temperature and purity.[1][4] The presence of impurities can also depress the melting point, causing it to appear as a liquid or oil even below its true melting point. The related compound 4-Bromo-2-fluorobenzoyl chloride has a reported melting point of 24-24.5 °C.[5]
Q3: How can I monitor the purity of my fractions during purification without decomposing the product?
A3: Direct analysis of acyl chlorides by Thin Layer Chromatography (TLC) or HPLC can be problematic, as the silica gel or stationary phase can cause streaking and hydrolysis.[3][6] A reliable method is to quench a small aliquot of the sample with a nucleophile like methanol or benzylamine. This converts the reactive acyl chloride into a more stable ester or amide, which can be easily and accurately analyzed by TLC, GC, or LC-MS to infer the purity of the original fraction.[3]
Q4: Is an aqueous workup (e.g., washing with NaHCO₃ solution) recommended for removing acidic impurities?
A4: While an aqueous basic wash can effectively remove acidic impurities like 2-Bromo-4-fluorobenzoic acid, it must be performed with extreme caution.[2] this compound is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid upon contact with water.[1] If this method is used, it should be done quickly, at low temperatures, and with a non-polar, water-immiscible organic solvent. It is often preferable to use non-aqueous purification methods like vacuum distillation.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Product Hydrolysis | The compound is highly sensitive to moisture.[1] Ensure all glassware is oven or flame-dried before use. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Loss During Distillation | The boiling point may be higher than anticipated, or the vacuum may be insufficient, leading to thermal decomposition. Ensure the vacuum is stable and low enough (e.g., <15 mmHg) to allow distillation at a moderate temperature. |
| Incomplete Reaction | If purification is attempted on a crude product from an incomplete synthesis, the yield will naturally be low. Confirm reaction completion (e.g., via quenched aliquot analysis) before proceeding to purification.[2] |
Problem: Product Purity Remains Low After Distillation
| Possible Cause | Recommended Solution |
| Co-distilling Impurities | The impurity (e.g., another halogenated aromatic) may have a boiling point very close to that of the product. Use fractional distillation with a short Vigreux column to improve separation. |
| Thermal Decomposition | Heating the distillation flask too strongly or for too long can cause decomposition, generating new impurities. Use a heating mantle with a stirrer for even heating and distill as quickly as possible once the correct temperature and pressure are reached. |
| Contaminated System | Residual moisture or contaminants in the distillation apparatus can degrade the product. Meticulously clean and dry all components of the distillation setup. |
Data Summary Table
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 95383-36-1 | [7] |
| Molecular Formula | C₇H₃BrClFO | [1] |
| Molecular Weight | 237.46 g/mol | |
| Physical State | Liquid or Solid | [1][4] |
| Boiling Point | 108-109 °C @ 15 mmHg |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This is the most common and effective method for purifying this compound.
Methodology:
-
Preparation: Assemble a clean, oven-dried short-path distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Charging the Flask: Charge the crude this compound into the distillation flask containing a magnetic stir bar.
-
Removing Volatiles: If excess thionyl chloride or a low-boiling solvent is present, it can be removed under vacuum at room temperature first. Co-distillation with anhydrous toluene can aid in the complete removal of thionyl chloride.[3]
-
Distillation: Begin stirring and slowly reduce the pressure to the target vacuum (e.g., 15 mmHg). Gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any initial low-boiling fractions separately. Collect the main product fraction at the expected boiling point (approx. 108-109 °C at 15 mmHg).
-
Completion: Stop the distillation before the flask goes to complete dryness to avoid the concentration of potentially unstable residues.
-
Storage: Store the purified, colorless product in a sealed container under an inert atmosphere.
Protocol 2: Removal of Non-Volatile Impurities by Filtration
This protocol is useful if the primary impurity is the solid 2-Bromo-4-fluorobenzoic acid.
Methodology:
-
Dissolution: Under an inert atmosphere, dissolve the crude product in a minimal amount of a dry, non-polar solvent (e.g., anhydrous diethyl ether or hexane). The desired acyl chloride should be soluble, while the more polar carboxylic acid impurity may be less soluble.
-
Filtration: Filter the solution through a pad of Celite or a dry sintered glass funnel to remove any insoluble solids.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting liquid should be purer but may still require vacuum distillation (Protocol 1) for best results.
Visual Workflow
The following diagram illustrates a logical troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: 2-Bromo-4-fluorobenzoyl Chloride in Amidation Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals using 2-Bromo-4-fluorobenzoyl chloride for amidation. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in an amidation reaction?
This compound is a highly reactive acyl chloride. Its reactivity, while advantageous for forming the desired amide, also makes it susceptible to several side reactions, primarily involving nucleophiles that may be present in the reaction mixture. The most common side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding carboxylic acid (2-Bromo-4-fluorobenzoic acid). This is often the primary cause of low yields, as even trace amounts of moisture in the solvent, reagents, or from the atmosphere can lead to hydrolysis.[1]
-
Reaction with other nucleophiles: If the reaction mixture contains other nucleophilic species, such as alcohols or other amines, this compound will react with them to form the corresponding esters or different amides as byproducts.
-
Self-condensation/Friedel-Crafts Acylation: Under certain conditions, particularly with strong Lewis acid catalysts, the acyl chloride can react with another molecule of the aromatic ring, leading to the formation of ketone impurities. While less common in standard amidation conditions, it is a possibility to consider if unexpected aromatic byproducts are observed.[2][3][4]
-
Reaction with the Amide Product: In some cases, the newly formed amide can be acylated again, especially if a strong base is used, leading to the formation of a diacylated product.
Q2: How can I minimize the hydrolysis of this compound during my experiment?
Minimizing hydrolysis is crucial for a successful amidation reaction. The following precautions should be taken:
-
Use Anhydrous Solvents: All solvents should be of high purity and anhydrous. It is recommended to use freshly opened bottles of anhydrous solvents or to dry them using appropriate methods like passing them through a column of activated alumina or distillation over a suitable drying agent.
-
Dry Glassware: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator immediately before use.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
-
Proper Reagent Handling: The amine reactant should be dry. If it is a solid, it can be dried in a vacuum oven. Liquid amines can be dried over potassium hydroxide pellets and distilled.
Q3: What is the role of a base in the amidation reaction, and which one should I choose?
A base is typically added to the amidation reaction to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[5] This prevents the protonation of the amine starting material, which would render it non-nucleophilic. Common bases for this purpose include:
-
Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used as they are non-nucleophilic and act solely as acid scavengers.
-
Pyridine: Pyridine can also be used as a base and sometimes as a catalyst.
The choice of base can be critical, and it is important to use a non-nucleophilic base to avoid it competing with the desired amine in reacting with the acyl chloride.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Desired Amide | Hydrolysis of this compound: The acyl chloride may have reacted with trace amounts of water to form 2-Bromo-4-fluorobenzoic acid.[1] | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents and reagents. - Perform the reaction under a nitrogen or argon atmosphere. |
| Poor quality of starting materials: The this compound may have degraded during storage. | - Use a fresh bottle of the acyl chloride or purify the existing stock by distillation under reduced pressure. - Check the purity of the amine starting material. | |
| Presence of a Carboxylic Acid Impurity in the Product | Incomplete reaction or hydrolysis during work-up: The impurity is likely 2-Bromo-4-fluorobenzoic acid. | - During the aqueous work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Formation of an Ester Byproduct | Presence of an alcohol: The acyl chloride has reacted with an alcohol present as an impurity or from the solvent. | - Ensure the solvent is free of alcohol impurities. - If the amine starting material has a hydroxyl group, consider using a protecting group strategy. |
| Difficult to Purify Product | Multiple side products: The presence of various byproducts makes purification by chromatography or crystallization challenging. | - Optimize the reaction conditions (temperature, order of addition of reagents) to minimize side reactions. - Consider a different work-up procedure to remove specific impurities before purification. |
Experimental Protocol: General Procedure for Amidation
This is a general protocol and may require optimization for specific amines.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Set up the reaction under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Visualizations
Caption: Main amidation reaction pathway and the competing hydrolysis side reaction.
Caption: A troubleshooting workflow for diagnosing issues in amidation reactions.
References
Technical Support Center: Suzuki Coupling with 2-Bromo-4-fluorobenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2-Bromo-4-fluorobenzoyl chloride. Our aim is to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. This substrate presents a unique combination of an acyl chloride, which is highly reactive, and an electron-deficient aryl bromide. Key areas to scrutinize include:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective.[1][2]
-
Reaction Conditions: Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation and side reactions.[3][4]
-
Base Selection: The base plays a vital role in the catalytic cycle, and its strength and solubility can significantly impact the outcome.
-
Side Reactions: Competing reactions such as hydrolysis of the acyl chloride, homocoupling of the boronic acid, and dehalogenation can reduce the yield of the desired product.
Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?
A2: The primary side reactions to consider are:
-
Hydrolysis of the Acyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of water. To mitigate this, ensure all reagents and solvents are scrupulously dried, and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Homocoupling of the Boronic Acid: This side reaction can be prevalent, particularly at higher temperatures. Using a slight excess of the boronic acid and optimizing the catalyst-to-ligand ratio can help suppress this pathway.
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to a dehalogenated byproduct. This is often promoted by certain bases and protic solvents. Careful selection of the base and solvent system is key to minimizing this side reaction.
-
Decarbonylative Coupling: Although less common, the benzoyl group may decarbonylate to yield a biaryl product instead of the desired ketone. This is influenced by the catalyst system and reaction temperature.
Q3: Which palladium catalyst and ligand combination is recommended for the Suzuki coupling of this compound?
A3: For electron-deficient and sterically hindered substrates like this compound, highly active catalyst systems are generally required.[1][5][6] Consider using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands.[2][7] Ligands such as SPhos, XPhos, or PCy₃ have shown effectiveness in challenging Suzuki couplings.[7] The use of pre-formed palladium catalysts incorporating these ligands can also be advantageous.
Q4: How does the choice of base affect the reaction outcome?
A4: The base is crucial for the transmetalation step of the Suzuki catalytic cycle.[6][8] For acyl chlorides, a non-nucleophilic, anhydrous base is often preferred to avoid unwanted reactions with the acyl chloride. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[7][9] The choice of base can influence the reaction rate and selectivity, so screening different bases may be necessary for optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base | - Use a fresh, high-activity palladium catalyst and ligand.- Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox.- Use freshly distilled/dried solvents and high-purity reagents.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Formation of Significant Byproducts | - Hydrolysis of acyl chloride- Homocoupling of boronic acid- Dehalogenation | - Use anhydrous solvents and reagents.- Optimize the stoichiometry of the boronic acid (try 1.1-1.5 equivalents).- Lower the reaction temperature.- Choose a non-protic solvent and a suitable base. |
| Inconsistent Results | - Variability in reagent quality- Inconsistent reaction setup and degassing | - Use reagents from a reliable source and store them properly.- Standardize the experimental procedure, especially the degassing method (e.g., freeze-pump-thaw cycles). |
| Product is a Mixture of Ketone and Biaryl | - Decarbonylative side reaction | - Screen different palladium catalysts and ligands.- Lower the reaction temperature. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the this compound, arylboronic acid, and base.
-
In a separate flask, prepare a solution of the palladium catalyst and ligand in the anhydrous, degassed solvent.
-
Add the catalyst/ligand solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Recommended Reaction Parameters for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective precursors for forming the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, PCy₃ | Bulky, electron-rich ligands that promote oxidative addition and are effective for challenging substrates.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Anhydrous, non-nucleophilic bases suitable for reactions with acyl chlorides.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents that are compatible with Suzuki coupling conditions. |
| Temperature | 80 - 110 °C | A typical temperature range for Suzuki couplings. Optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and hydrolysis of the acyl chloride. |
Visualizations
References
- 1. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. par.nsf.gov [par.nsf.gov]
stability of 2-Bromo-4-fluorobenzoyl chloride under aqueous conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2-Bromo-4-fluorobenzoyl chloride, particularly under aqueous conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of water?
A1: this compound is highly susceptible to hydrolysis in the presence of water. Like other acyl chlorides, it readily reacts with water in an exothermic reaction to form the corresponding carboxylic acid, 2-Bromo-4-fluorobenzoic acid, and hydrochloric acid (HCl). This reaction is generally rapid and is the primary pathway for degradation under aqueous conditions. Due to its moisture sensitivity, it is crucial to store and handle the reagent under anhydrous conditions.
Q2: What is the primary degradation product of this compound in an aqueous environment?
A2: The primary degradation product is 2-Bromo-4-fluorobenzoic acid. This hydrolysis reaction is irreversible and consumes the acyl chloride, reducing the yield of the desired product in a reaction.
Q3: How do the bromo and fluoro substituents affect the stability of the benzoyl chloride in water?
A3: Both the bromo and fluoro groups are electron-withdrawing. These substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Consequently, this compound is expected to be more reactive towards hydrolysis than unsubstituted benzoyl chloride.
Q4: Can I use this compound in biphasic aqueous/organic reactions?
A4: Yes, it is commonly used in biphasic reactions, such as the Schotten-Baumann reaction, where an amine or alcohol is acylated. In this setup, the acyl chloride is dissolved in an organic solvent, and the nucleophile is in the aqueous phase with a base. The reaction occurs at the interface of the two layers. The base in the aqueous layer neutralizes the HCl byproduct, driving the reaction to completion. While hydrolysis is a competing reaction, the acylation of the nucleophile is often faster, especially with efficient stirring.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reaction
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound before or during the reaction. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon). Add the acyl chloride to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize hydrolysis. |
| Inefficient mixing in a biphasic reaction. | Use vigorous stirring to maximize the interfacial area between the aqueous and organic phases, promoting the desired acylation over hydrolysis. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants are used. A slight excess of the acyl chloride may be necessary to compensate for some hydrolysis. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Contamination with 2-Bromo-4-fluorobenzoic acid. | During the aqueous workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted acyl chloride (by converting it to the water-soluble carboxylate salt) and the 2-Bromo-4-fluorobenzoic acid impurity. |
| Formation of other byproducts. | Under strongly basic aqueous conditions, other side reactions may occur. Consider lowering the reaction temperature or using a milder base. Analyze the reaction mixture by techniques like TLC, LC-MS, or GC-MS to identify byproducts and optimize the reaction conditions accordingly. |
Data Presentation
Table 1: Qualitative Comparison of Hydrolysis Reactivity of Substituted Benzoyl Chlorides
| Compound | Substituents | Electronic Effect of Substituents | Expected Relative Rate of Hydrolysis |
| Benzoyl chloride | None | - | Baseline |
| 4-Nitrobenzoyl chloride | -NO₂ | Strongly electron-withdrawing | Faster than benzoyl chloride |
| 4-Methoxybenzoyl chloride | -OCH₃ | Strongly electron-donating | Slower than benzoyl chloride |
| This compound | -Br, -F | Strongly electron-withdrawing | Significantly faster than benzoyl chloride |
Experimental Protocols
Protocol 1: General Procedure for a Schotten-Baumann Reaction with this compound
This protocol describes the acylation of a primary amine as a representative example.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether). In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.
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Addition of Base: Add the aqueous sodium hydroxide solution (2.0 equivalents) to the flask containing the amine solution.
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Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in the same organic solvent. Add this solution dropwise to the vigorously stirred biphasic mixture at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Visualizations
handling and storage of moisture-sensitive 2-Bromo-4-fluorobenzoyl chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of issues related to the moisture-sensitive compound, 2-Bromo-4-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also moisture-sensitive and can release irritating and toxic vapors upon decomposition.[1][2] It is classified as a lachrymator, meaning it can cause tearing.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as tight-sealing safety goggles and a face shield.[1][2] All handling should be conducted in a chemical fume hood to avoid inhalation of vapors.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosives.[1][2] It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[1][2][5]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents, strong acids, and water.[1][2] Contact with water can lead to a vigorous reaction and the release of toxic gases.[1][5]
Troubleshooting Guide
Q5: I observe a change in the physical appearance of my this compound (e.g., discoloration, solidification). What could be the cause?
A5: A change in appearance, such as turning from a colorless or light yellow liquid to a darker color or solid, is a likely indicator of degradation.[1][6][7] This is often due to exposure to moisture or air, leading to hydrolysis and the formation of 2-Bromo-4-fluorobenzoic acid.
Q6: My reaction is giving a low yield. Could the quality of my this compound be the issue?
A6: Yes, a low yield can be a direct consequence of using a degraded reagent. If the acyl chloride has been hydrolyzed by moisture, it will no longer be reactive in the desired manner. It is advisable to use a fresh bottle or verify the purity of the existing stock.
Q7: How can I test for the purity of my this compound?
Q8: What should I do in case of an accidental spill?
A8: In the event of a small spill, you should absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[2] For larger spills, it is important to evacuate the area and ensure proper ventilation.[9] Always wear appropriate PPE during cleanup.[2][9] Do not use water to clean up the spill as it is water-reactive.[1]
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFO | [1][10] |
| Molecular Weight | 237.45 g/mol | [6][10] |
| Physical State | Liquid or Solid | [1][6][7] |
| Appearance | Colorless to light yellow | [1][6] |
| Melting Point | 24-24.5 °C | [7] |
| Purity | Min. 98.0% (GC) | [6] |
| Refractive Index | 1.59 | [6] |
| Specific Gravity | 1.75 | [6] |
| CAS Number | 151982-51-3 | [1][6][10] |
Experimental Protocols
Protocol for Handling and Dispensing this compound:
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Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon) to remove any residual moisture.
-
Inert Atmosphere: Conduct all manipulations in a chemical fume hood under a positive pressure of inert gas. A glovebox is a suitable alternative.
-
Dispensing: Use a dry, clean syringe or cannula to transfer the liquid. If the compound is a solid, briefly remove the container from the inert atmosphere to quickly weigh the desired amount before resealing and purging with inert gas.
-
Reaction Setup: Add the this compound to the reaction vessel containing an anhydrous solvent. Ensure the reaction mixture is maintained under an inert atmosphere throughout the experiment.
-
Quenching: Upon completion, the reaction should be quenched carefully, often by the slow addition of a proton source at a low temperature.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromo-2-fluorobenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Bromo-2-fluorobenzoyl chloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. labproinc.com [labproinc.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-4-fluorobenzoyl Chloride
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Bromo-4-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the chlorination of 2-Bromo-4-fluorobenzoic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] These reagents are effective in converting the carboxylic acid's hydroxyl group into a reactive acyl chloride.
Q2: What are the primary sources of impurities in the synthesis of this compound?
A2: Impurities can originate from three main sources:
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Starting Material: Impurities present in the initial 2-Bromo-4-fluorobenzoic acid will likely be carried through the synthesis.
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Synthesis Process: Side reactions, incomplete reactions, or byproducts from the chlorinating agent can introduce impurities.
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Workup and Storage: The reactive nature of the acyl chloride makes it susceptible to hydrolysis if exposed to moisture during the workup or storage.
Q3: My final product is discolored (yellow or brown). What is the likely cause?
A3: Discoloration in the final product is often due to residual impurities. Potential causes include:
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Carryover from Starting Material: If the starting 2-Bromo-4-fluorobenzoic acid was not pure white, the impurities may persist.
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Reaction Byproducts: Certain side reactions during the chlorination process can produce colored byproducts.
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Degradation: Exposure to air or moisture over time can lead to the formation of colored degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | Incomplete reaction. | - Ensure an excess of the chlorinating agent (e.g., 2-3 equivalents of thionyl chloride) is used. - Extend the reaction time or gently heat the reaction mixture to ensure completion. Monitoring the reaction by the cessation of gas evolution (HCl and SO₂) can be helpful.[2] |
| Hydrolysis of the product during workup. | - Use thoroughly dried glassware and anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure of the product to atmospheric moisture during purification. | |
| Presence of Unreacted 2-Bromo-4-fluorobenzoic Acid in the Final Product | Insufficient chlorinating agent or reaction time. | - Increase the equivalents of the chlorinating agent. - Increase the reaction temperature or time. |
| Inefficient purification. | - Optimize the vacuum distillation conditions to effectively separate the higher-boiling carboxylic acid from the acyl chloride. | |
| Product Rapidly Fumes or Degrades Upon Storage | Improper storage conditions. | - Store the product in a tightly sealed container under an inert atmosphere. - Store in a cool, dry place. - Consider storing over a desiccant. |
| Inconsistent Results in Subsequent Reactions | Presence of uncharacterized impurities. | - Perform a thorough purity analysis of the this compound using techniques like GC-MS or NMR spectroscopy. - Repurify the material if significant impurities are detected. |
Impurity Profile
The following table summarizes common impurities that may be encountered in the synthesis of this compound.
| Impurity | Potential Origin | Analytical Detection |
| 2-Bromo-4-fluorobenzoic acid | Incomplete reaction or hydrolysis of the product. | GC-MS, ¹H NMR |
| Isomeric Bromofluorobenzoic acids (e.g., 3-Bromo-4-fluorobenzoic acid) | Impurities in the starting material. | GC-MS, ¹H NMR, ¹⁹F NMR |
| Residual Chlorinating Agent (e.g., Thionyl chloride) | Incomplete removal after reaction. | GC-MS |
| Anhydride of 2-Bromo-4-fluorobenzoic acid | Side reaction during synthesis. | GC-MS, ¹H NMR |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of acyl chlorides.[2]
Materials:
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2-Bromo-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
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Anhydrous toluene or dichloromethane (optional, can be run neat)
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Dry glassware (round-bottom flask, reflux condenser with drying tube)
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Magnetic stirrer and heating mantle
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Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add 2-Bromo-4-fluorobenzoic acid.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents). This step should be performed in a well-ventilated fume hood. An inert solvent like anhydrous toluene can be used, but the reaction can also be performed neat.
-
Reaction: Gently heat the mixture to reflux (approximately 79°C for thionyl chloride). The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[2]
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Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.
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Purification: The crude this compound is then purified by vacuum distillation.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).
-
Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
All glassware must be thoroughly dried to prevent hydrolysis.
GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Typical GC Conditions:
-
Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
Sample Preparation:
-
Dilute the this compound sample in an anhydrous solvent like dichloromethane or ethyl acetate.
Visualizations
Caption: Logical workflow of impurity formation in the synthesis of this compound.
References
optimizing base and solvent systems for reactions with 2-Bromo-4-fluorobenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-Bromo-4-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses? this compound is a substituted acyl chloride, a class of organic compounds that are highly reactive.[1] Due to its reactivity, it serves as a critical building block or intermediate in the synthesis of more complex molecules.[2] Its primary applications are in the pharmaceutical and agrochemical industries for the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[1] The presence of the bromo and fluoro substituents allows for further functionalization, making it a versatile reagent in medicinal chemistry.
Q2: What are the most critical handling and storage precautions for this reagent? Like most acyl chlorides, this compound is highly sensitive to moisture.[3] Contact with water will cause it to hydrolyze to the corresponding, and less reactive, 2-bromo-4-fluorobenzoic acid. Therefore, it is imperative to handle the reagent under anhydrous (dry) conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).[4] All glassware, solvents, and other reagents should be thoroughly dried before use.[5] Store the reagent in a tightly sealed container in a cool, dry place.
Q3: What are the two main types of reactions this reagent is used for? The two primary reaction types for this compound are:
-
Amide Bond Formation: Reaction with primary or secondary amines to form amides. This is a type of nucleophilic acyl substitution.[1]
-
Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst to form an aryl ketone. This is a type of electrophilic aromatic substitution.[1][6][7]
Troubleshooting Guide: Amide Bond Formation
This section addresses common issues encountered when synthesizing amides from this compound and an amine.
Issue 1: Low or No Product Yield
-
Q: My amidation reaction is giving a very low yield or isn't working at all. What are the likely causes?
-
A: Low yields in amide synthesis are typically traced back to a few key factors:
-
Hydrolysis of Acyl Chloride: The most common issue is the hydrolysis of this compound to the unreactive carboxylic acid due to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[5]
-
Protonation of Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic and unable to react.[3] It is essential to include a non-nucleophilic base (like triethylamine or pyridine) in the reaction, typically in a slight excess (1.1-1.2 equivalents), to neutralize the HCl as it forms.[8][9]
-
Low Reactivity of Amine: If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity may be too low for the reaction to proceed efficiently at room temperature. Gentle heating may be required, but this should be monitored carefully to avoid side reactions.[5] In some cases, adding a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[5][10]
-
Poor Reagent Quality: The this compound may have degraded during storage. It's advisable to use a fresh bottle or purify the reagent if its quality is in doubt.[5]
-
-
Issue 2: Formation of 2-Bromo-4-fluorobenzoic Acid as the Main Product
-
Q: My main isolated product is the carboxylic acid, not the desired amide. Why is this happening?
-
A: This is a clear indication of hydrolysis.
-
Solution: The reaction setup is contaminated with water. Rigorously dry all glassware, syringes, and solvents. Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[4] During the workup, washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution will help remove any carboxylic acid impurity that does form.[5]
-
-
Issue 3: The Reaction is Exothermic and Forms Multiple Products
-
Q: Upon adding the acyl chloride, the reaction becomes very hot and the final mixture is complex. How can I control this?
-
A: This is common when reacting acyl chlorides with highly reactive (highly nucleophilic and unhindered) amines. The rapid, exothermic reaction can lead to side reactions and degradation.
-
Solution: Control the reaction temperature and the rate of addition. Dissolve the amine and base in the solvent and cool the solution to 0 °C in an ice bath. Dissolve the this compound in the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.[5] This maintains a low concentration of the acylating agent and allows the heat to dissipate, leading to a cleaner reaction.[5]
-
-
Troubleshooting Guide: Friedel-Crafts Acylation
This section addresses common issues encountered during the Friedel-Crafts acylation of an aromatic compound using this compound.
Issue 1: Low or No Product Yield
-
Q: My Friedel-Crafts acylation is not proceeding. What are the common pitfalls?
-
A: Friedel-Crafts reactions are highly sensitive to the conditions and substrates used.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water will deactivate it.[4][11] It is critical to use anhydrous conditions and fresh, high-quality Lewis acid.
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Insufficient Catalyst: The ketone product of the reaction forms a stable complex with the Lewis acid.[4][11] This complexation removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess, e.g., 1.1-1.5 equivalents) of the Lewis acid is required, not a catalytic amount.[4][6]
-
Deactivated Aromatic Ring: Friedel-Crafts reactions do not work on aromatic rings that contain strongly electron-withdrawing (deactivating) groups such as -NO₂, -CN, -SO₃H, or -COR.[4][7] If your aromatic substrate is deactivated, this synthetic route may not be viable.
-
Substrate Reactivity with Catalyst: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, deactivating both the substrate and the catalyst.[4] These functional groups must be protected before attempting a Friedel-Crafts acylation.[11]
-
-
Issue 2: Formation of Isomeric Products
-
Q: I am getting a mixture of ortho- and para-substituted products. How can I improve the regioselectivity?
-
A: The directing effects of substituents on your aromatic ring will determine the position of acylation. While the acyl group is bulky and often favors the para position, mixtures can still occur.[6]
-
Solution: Reaction temperature can influence the ortho/para ratio. Running the reaction at a lower temperature may increase the selectivity for the thermodynamically favored para product. However, this may also slow down the reaction rate. Careful monitoring and optimization of the temperature are necessary.
-
-
Data Presentation: Common Reagents
Table 1: Common Bases for Amide Synthesis
| Base | Abbreviation | Type | Common Use |
| Triethylamine | TEA or Et₃N | Tertiary Amine | Standard, non-nucleophilic base for neutralizing HCl.[5] |
| Pyridine | - | Aromatic Amine | Acts as both a base and sometimes a nucleophilic catalyst. |
| Diisopropylethylamine | DIPEA or Hünig's base | Hindered Tertiary Amine | Used when the amine substrate is particularly sensitive to side reactions. |
| 4-Dimethylaminopyridine | DMAP | Pyridine Derivative | Often used in catalytic amounts alongside another base to accelerate slow reactions.[5][10] |
Table 2: Common Solvents for Reactions with this compound
| Solvent | Formula | Type | Boiling Point (°C) | Common Use |
| Dichloromethane | CH₂Cl₂ | Aprotic, Polar | 39.6 | Amide Synthesis, Friedel-Crafts Acylation.[5][6] |
| Tetrahydrofuran | C₄H₈O | Aprotic, Polar | 66 | Amide Synthesis.[5] |
| Acetonitrile | CH₃CN | Aprotic, Polar | 82 | Amide Synthesis.[5] |
| 1,2-Dichloroethane | C₂H₄Cl₂ | Aprotic, Polar | 83.5 | Friedel-Crafts Acylation.[6] |
Mandatory Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting logic for addressing low product yield.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.[5]
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any hydrolyzed acid), and finally with brine.[3][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[5]
Protocol 2: General Procedure for Friedel-Crafts Acylation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet connected to a gas bubbler (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as 1,2-dichloroethane (DCE).[6]
-
Cooling: Cool the suspension to 0 °C in an ice bath.[6]
-
Addition of Reagents: Add this compound (1.0 equivalent) dropwise to the cooled suspension. Following this, add the aromatic substrate (1.0-1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction can be gently heated (e.g., 40-50 °C) if it is sluggish, as monitored by TLC.[6]
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture onto crushed ice, to which some concentrated HCl has been added, to quench the reaction and hydrolyze the aluminum complexes.[4]
-
Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-chloro-4-fluorobenzoyl chloride | 1805105-25-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
preventing hydrolysis of 2-Bromo-4-fluorobenzoyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2-Bromo-4-fluorobenzoyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (C₇H₃BrClFO) is a highly reactive acyl chloride commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing nature of the carbonyl group, the bromine, and the fluorine substituents on the benzene ring. The carbon atom of the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water, which leads to hydrolysis. This reaction is often rapid and results in the formation of the corresponding carboxylic acid (2-Bromo-4-fluorobenzoic acid) and hydrochloric acid, which can interfere with the desired chemical transformation.
Q2: How can I visually identify if my this compound has undergone hydrolysis?
Pure this compound is typically a colorless to light-yellow liquid or low-melting solid.[1] The primary product of hydrolysis, 2-Bromo-4-fluorobenzoic acid, is a solid at room temperature. The presence of a significant amount of white precipitate in the liquid acyl chloride is a strong indicator of hydrolysis. Additionally, fuming in moist air, due to the formation of HCl gas, is another sign of decomposition.
Q3: What are the immediate consequences of hydrolysis in my reaction?
Hydrolysis of this compound can lead to several undesirable outcomes in a chemical reaction:
-
Reduced Yield: The consumption of the starting material through hydrolysis directly lowers the yield of the desired product.
-
Byproduct Formation: The resulting carboxylic acid can sometimes participate in side reactions, leading to a complex product mixture and making purification more challenging.
-
Catalyst Deactivation: In reactions that utilize moisture-sensitive catalysts, such as in Friedel-Crafts acylations, the presence of water will deactivate the catalyst (e.g., AlCl₃), potentially halting the reaction entirely.[2]
-
pH Alteration: The formation of hydrochloric acid will lower the pH of the reaction mixture, which can affect the stability of other reagents or the desired product.
Q4: How should I properly store this compound to minimize hydrolysis?
To ensure the longevity and purity of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3] The storage area should be cool, dry, and well-ventilated. It is advisable to store it away from sources of moisture and incompatible materials such as strong bases and alcohols. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on preventing hydrolysis.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Hydrolysis of the acyl chloride | - Ensure anhydrous conditions: Dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of inert gas. Use freshly distilled anhydrous solvents. - Inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox. - Reagent quality: Use a fresh bottle of this compound or purify it by distillation before use. Ensure all other reagents, including amines, alcohols, and catalysts, are dry. |
| Inactive catalyst (e.g., in Friedel-Crafts reactions) | - Moisture contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure it is handled in a glovebox or under a blanket of inert gas. Use a fresh, unopened container if possible.[2] | |
| Formation of 2-Bromo-4-fluorobenzoic acid as a major byproduct | Presence of water in the reaction | - Solvent purity: Use a high-purity, anhydrous grade solvent. Consider passing the solvent through a column of activated alumina or molecular sieves immediately before use. - Atmospheric moisture: If the reaction is open to the air, even for a short period, moisture can be introduced. Use septa and syringes for reagent addition. |
| Reaction fails to go to completion | Insufficiently anhydrous conditions leading to gradual hydrolysis | - Monitor reaction progress: Use techniques like TLC or GC-MS to monitor the reaction. If it stalls, it could be due to the slow ingress of moisture. - Drying agents: Consider adding a non-reactive drying agent to the reaction mixture if compatible with the reaction conditions. |
| Inconsistent results between batches | Variable moisture content in reagents or environment | - Standardize procedures: Implement a strict protocol for drying glassware, handling solvents, and setting up the reaction under an inert atmosphere. - Control humidity: If possible, perform experiments in a controlled humidity environment or a glovebox. |
Quantitative Data on Acyl Chloride Reactivity
| Acyl Chloride | Solvent | Reaction | Rate Constant (k) | Reference |
| Benzoyl Chloride | 95% Ethanol | Hydrolysis | 0.00949 min⁻¹ | [4] |
| Benzoyl Chloride | 95% Ethanol | Alcoholysis | 0.0757 min⁻¹ | [4] |
| Benzoyl Chloride | Absolute Ethanol | Alcoholysis | 0.0492 min⁻¹ | [4] |
| p-Methoxybenzoyl chloride | 97% Hexafluoroisopropanol-Water | Solvolysis | 1.47 x 10⁻³ s⁻¹ | [5] |
| p-Methylbenzoyl chloride | 97% Hexafluoroisopropanol-Water | Solvolysis | 1.47 x 10⁻³ s⁻¹ | [5] |
| p-Chlorobenzoyl chloride | 97% Hexafluoroisopropanol-Water | Solvolysis | 1.47 x 10⁻³ s⁻¹ | [5] |
Note: The rate of hydrolysis is significantly influenced by the solvent system and temperature. The presence of electron-withdrawing groups on the benzene ring generally increases the rate of nucleophilic attack.
Experimental Protocols
Protocol 1: Anhydrous Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes the synthesis of an amide from this compound and a primary or secondary amine under strictly anhydrous conditions to prevent hydrolysis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen/argon inlet) while flushing with inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Anhydrous Esterification
This protocol outlines the formation of an ester from this compound and an alcohol under anhydrous conditions.
Materials:
-
This compound
-
Alcohol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware and Setup: Follow the same rigorous drying and inert atmosphere setup as described in Protocol 1.
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Dilute the mixture with DCM and wash sequentially with water, 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-2-fluorobenzoyl chloride | 151982-51-3 [sigmaaldrich.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-4-fluorobenzoyl Chloride
Welcome to the technical support center for the cross-coupling of 2-Bromo-4-fluorobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection, experimental setup, and troubleshooting for successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are suitable for this compound?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing this compound. The most common and suitable reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Heck Coupling: For the formation of a C-C bond with alkenes.[1][2]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.
Q2: Which bond is expected to react, the C-Br or the C(O)Cl?
A2: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl.[3] The acyl chloride group (C(O)Cl) can also undergo coupling reactions. However, by carefully selecting the catalyst and reaction conditions, chemoselective coupling at the C-Br bond can be achieved. For instance, milder conditions will favor the reaction at the more reactive C-Br bond.
Q3: What are the recommended starting catalysts and ligands for Suzuki-Miyaura coupling of this substrate?
A3: For Suzuki-Miyaura coupling of aryl bromides, particularly those that may be less reactive, palladium catalysts with bulky, electron-rich phosphine ligands are recommended.[4][5] Good starting points include:
-
Catalyst Precursor: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: SPhos, XPhos, or t-Bu₃P.[4] These ligands facilitate the oxidative addition step, which is often rate-limiting, and promote the reductive elimination to form the product.[4][5]
Q4: Can the carbonyl group of the benzoyl chloride interfere with the reaction?
A4: Yes, the carbonyl group is an electron-withdrawing group which can influence the reactivity of the aromatic ring. Additionally, the acyl chloride itself can be a reactive site. In some cases, side reactions involving the acyl chloride, such as hydrolysis or reaction with the base, can occur. Using anhydrous solvents and a carefully chosen base can minimize these side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure proper handling and storage of the palladium catalyst and ligands under an inert atmosphere. Use a freshly opened or properly stored catalyst. Consider using a pre-catalyst that is more air- and moisture-stable.[6] | Palladium(0) species are sensitive to oxygen, which can lead to catalyst deactivation. |
| Poor Ligand Choice | If using a standard ligand like PPh₃, switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand. | Bulky, electron-rich ligands enhance the rate of oxidative addition and reductive elimination, which is crucial for less reactive aryl bromides.[4][5] |
| Incorrect Base | The choice of base is critical. For Suzuki coupling, try switching between inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and dry.[7] | The base activates the boronic acid for transmetalation and neutralizes the acid produced during the reaction.[8] The strength and solubility of the base can significantly impact the reaction rate. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Common solvents include dioxane, toluene, and THF. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial.[7] | Oxygen in the solvent can deactivate the catalyst. Water can play a role in the transmetalation step of the Suzuki-Miyaura coupling. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Aryl bromides may require higher temperatures (80-120 °C) for efficient coupling.[7] | The oxidative addition step is often the slowest and is accelerated by heat. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Protodebromination (Ar-H) | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained. |
| Homocoupling of Boronic Acid (Ar'-Ar') | Oxygen in the reaction mixture; presence of Pd(II) species.[5] | Thoroughly degas the solvent and reaction mixture. Use a catalyst in the Pd(0) state or a pre-catalyst that readily forms Pd(0).[5] |
| Reaction at Acyl Chloride | The acyl chloride is more reactive under the chosen conditions. | Modify reaction conditions to favor C-Br activation. This may involve using specific ligands or running the reaction at a lower temperature. |
Data Presentation
The following tables provide representative quantitative data for common cross-coupling reactions with similar substrates as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 8 | 75-85 |
Table 2: Representative Conditions for Heck Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 18 | 65-75 |
Table 3: Representative Conditions for Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 50 | 8 | 75-85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yield cross-coupling reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
work-up procedures for reactions involving 2-Bromo-4-fluorobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzoyl chloride. The information is designed to address specific issues that may be encountered during the work-up procedures of reactions involving this reagent.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is complete, but I'm unsure of the best general work-up procedure to remove unreacted this compound and the HCl byproduct.
A1: A standard work-up procedure involves quenching the reaction mixture to hydrolyze the highly reactive acyl chloride and neutralize the hydrochloric acid formed.
Recommended General Work-up:
-
Quenching: Slowly add the reaction mixture to a cold, stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute base like sodium carbonate (Na₂CO₃). This will neutralize the HCl and hydrolyze any remaining this compound to the water-soluble 2-bromo-4-fluorobenzoic acid salt.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the desired product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: After quenching my reaction with an aqueous base, I'm observing a low yield of my desired product. What could be the cause?
A2: Low yields after a basic aqueous work-up can stem from several factors, primarily related to the stability of your product and the specifics of the quenching and extraction steps.
Troubleshooting Low Yields:
| Potential Cause | Recommended Solution |
| Product Hydrolysis/Degradation | If your product (e.g., a sensitive ester) is susceptible to hydrolysis under basic conditions, consider a milder work-up. Quench with ice-cold water and then wash the organic layer with a saturated NaHCO₃ solution instead of a stronger base. |
| Product Solubility in Aqueous Layer | If your product has some water solubility, it may be lost in the aqueous layer during extraction. To mitigate this, perform multiple extractions with the organic solvent. Saturating the aqueous layer with NaCl (brine) can also decrease the solubility of organic compounds in the aqueous phase. |
| Incomplete Extraction | Ensure vigorous mixing during extraction to facilitate the transfer of the product from the aqueous to the organic layer. Allow sufficient time for the layers to separate completely. |
Q3: My crude product is contaminated with 2-bromo-4-fluorobenzoic acid. How can I effectively remove it?
A3: The presence of 2-bromo-4-fluorobenzoic acid is a common issue arising from the hydrolysis of the starting material. Its acidic nature allows for straightforward removal.
Purification Strategy:
-
Basic Wash: During the work-up, ensure a thorough wash with a basic solution like saturated sodium bicarbonate. The carboxylic acid will be deprotonated to form the corresponding carboxylate salt, which is highly soluble in the aqueous layer and will be removed.[1]
-
Column Chromatography: If the basic wash is insufficient, column chromatography is an effective purification method. 2-bromo-4-fluorobenzoic acid is a polar compound and will have a different retention factor than less polar products like amides or esters.[2]
Q4: I've performed a Friedel-Crafts acylation and am struggling with the work-up to break the product-Lewis acid complex.
A4: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid (e.g., AlCl₃), which needs to be hydrolyzed during the work-up.[3][4]
Work-up for Friedel-Crafts Reactions:
-
Hydrolysis of the Complex: After the reaction is complete, cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[3][4] This will hydrolyze the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract your product with a suitable organic solvent.
-
Washing: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
Experimental Protocols
Protocol 1: Work-up for the Synthesis of an Amide
This protocol describes the work-up following the reaction of this compound with an amine.
-
Quenching: Once the reaction is deemed complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess amine).
-
Saturated aqueous NaHCO₃ (to remove HCl byproduct and unreacted acyl chloride).
-
Water.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or column chromatography.[5]
Protocol 2: Work-up for the Synthesis of an Ester
This protocol outlines the work-up following the reaction of this compound with an alcohol.
-
Quenching: After completion of the reaction, add the reaction mixture to a separatory funnel containing diethyl ether and a saturated aqueous NaHCO₃ solution.
-
Extraction and Washing: Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester can be purified by distillation or column chromatography.[6]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₇H₃BrClFO | 237.45 | 102-104 (at 11 mmHg) | 24-24.5 |
| 2-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | - | 174-178 |
Note: Data is compiled from various sources and should be used as a reference.
Visualizations
Caption: General work-up procedure for reactions involving this compound.
Caption: Troubleshooting logic for low product yield during work-up.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-fluorobenzoyl Chloride and 2-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Bromo-4-fluorobenzoyl chloride and 2-chlorobenzoyl chloride. The information presented herein is intended to assist researchers in selecting the appropriate acylating agent for their synthetic needs, with a focus on the electronic effects that govern their reactivity.
Introduction
Acyl chlorides are highly valuable reagents in organic synthesis due to their ability to readily participate in nucleophilic acyl substitution reactions, forming esters, amides, and ketones. The reactivity of an acyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic ring. This guide compares this compound and 2-chlorobenzoyl chloride, two halogenated benzoyl chlorides, to elucidate their relative reactivity based on fundamental chemical principles.
Theoretical Reactivity Comparison
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reactivity of the acyl chloride. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and reduce reactivity.
The halogens (Fluorine, Chlorine, and Bromine) exert two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bonds. This effect is strongest for fluorine and decreases down the group (F > Cl > Br). The inductive effect is distance-dependent, becoming weaker as the distance from the substituent increases.
-
Resonance Effect (+M or +R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This electron-donating effect counteracts the inductive effect. The effectiveness of the resonance effect depends on the overlap between the p-orbitals of the halogen and the carbon of the benzene ring. Fluorine (2p orbital) exhibits the most effective overlap with carbon (2p orbital), leading to a stronger resonance effect compared to chlorine (3p orbital) and bromine (4p orbital).
In the case of halogens, the inductive effect is generally stronger than the resonance effect, making them deactivating groups in electrophilic aromatic substitution. However, the interplay of these two effects determines the overall electron-withdrawing strength of the substituent and thus the reactivity of the benzoyl chloride.
This compound: This molecule has two electron-withdrawing halogens.
-
The fluorine at the para-position is a strong inductively withdrawing group (-I) and a moderately donating group by resonance (+R).
-
The bromine at the ortho-position is a less potent inductively withdrawing group than chlorine and fluorine but also donates weakly through resonance.
2-chlorobenzoyl chloride: This molecule has a single chlorine atom at the ortho-position.
-
The chlorine atom is a moderately strong inductively withdrawing group and a weak resonance donor.
Comparative Analysis:
The combined electron-withdrawing inductive effects of a bromine and a fluorine atom in this compound are expected to be greater than the effect of a single chlorine atom in 2-chlorobenzoyl chloride. Although the fluorine atom also has a resonance-donating effect, the cumulative inductive pull from two halogen substituents, particularly the highly electronegative fluorine, should render the carbonyl carbon of This compound more electrophilic and therefore more reactive towards nucleophiles compared to 2-chlorobenzoyl chloride.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and 2-chlorobenzoyl chloride.
| Property | This compound | 2-chlorobenzoyl chloride |
| CAS Number | 95383-36-1[1][2] | 609-65-4[3] |
| Molecular Formula | C₇H₃BrClFO[1] | C₇H₄Cl₂O[3] |
| Molecular Weight | 237.45 g/mol [1] | 175.01 g/mol [3][4] |
| Appearance | - | Clear colorless to very slightly yellow liquid[4] |
| Melting Point | - | -4 to -3 °C[5] |
| Boiling Point | - | 238 °C[5] |
| Density | - | 1.382 g/mL at 25 °C[5] |
| Solubility | Decomposes in water. Soluble in common organic solvents. | Decomposes in water. Soluble in acetone, ether, and alcohol.[4] |
Note: Detailed physical properties for this compound are not as readily available in the searched literature.
Experimental Protocols
While direct comparative experimental data for the reactivity of these two specific compounds is not available in the provided search results, a general protocol for a Friedel-Crafts acylation reaction, a common application for benzoyl chlorides, is provided below. This protocol can be adapted for both reagents, and a comparison of reaction times, yields, and optimal conditions would provide empirical evidence for their relative reactivity.
General Protocol for Friedel-Crafts Acylation:
1. Materials and Equipment:
-
Aromatic substrate (e.g., anisole, toluene)
-
Acyl chloride (this compound or 2-chlorobenzoyl chloride)
-
Lewis acid catalyst (e.g., anhydrous AlCl₃, FeCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and a system for trapping evolved HCl gas (e.g., a bubbler with NaOH solution).
2. Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the round-bottom flask with the aromatic substrate and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Carefully add the Lewis acid catalyst portion-wise with stirring.
3. Addition of Acyl Chloride:
-
Dissolve the acyl chloride in a small amount of the anhydrous solvent in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred reaction mixture over a period of 15-30 minutes, maintaining the low temperature.
4. Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a designated period (e.g., 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
5. Work-up and Purification:
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Chemical Structures:
References
Spectroscopic Analysis of 2-Bromo-4-fluorobenzoyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of amide and ester derivatives synthesized from 2-Bromo-4-fluorobenzoyl chloride and its structural isomers, 4-Bromo-2-fluorobenzoyl chloride and 4-Fluorobenzoyl chloride. The aim is to offer a comprehensive resource for the identification and characterization of these compounds, which are valuable intermediates in pharmaceutical and materials science research. Due to the limited availability of public spectroscopic data for derivatives of this compound, this guide utilizes data from closely related analogues to provide predicted spectral characteristics, alongside available experimental data for derivatives of the alternative reagents.
Comparison of Synthetic Starting Materials
The choice of starting material is critical in the synthesis of halogenated benzoyl derivatives. Below is a comparison of this compound and its common alternatives.
| Feature | This compound | 4-Bromo-2-fluorobenzoyl chloride | 4-Fluorobenzoyl chloride |
| Structure | |||
| Molecular Formula | C₇H₃BrClFO | C₇H₃BrClFO | C₇H₄ClFO |
| Molecular Weight | 237.45 g/mol | 237.45 g/mol [1] | 158.56 g/mol [2] |
| Key Reactive Site | Acyl chloride | Acyl chloride | Acyl chloride |
| Potential for Diverse Reactions | Bromine and acyl chloride offer multiple reaction sites | Bromine and acyl chloride offer multiple reaction sites | Acyl chloride is the primary reaction site |
Spectroscopic Data Comparison of Derivatives
The following tables summarize the expected and experimentally observed spectroscopic data for representative amide and ester derivatives.
Amide Derivatives: N-Benzylbenzamides
| Spectroscopic Data | N-Benzyl-2-bromo-4-fluorobenzamide (Predicted) | N-Benzyl-4-bromo-2-fluorobenzamide | N-Benzyl-4-fluorobenzamide |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons expected around 7.0-7.8 ppm, with complex splitting due to Br and F. Benzyl CH₂ protons expected around 4.6 ppm (d). NH proton expected as a broad singlet around 6.5 ppm. | Aromatic protons observed around 7.3-7.7 ppm. Benzyl CH₂ protons at ~4.65 ppm (d). NH proton as a broad singlet at ~6.42 ppm. | Aromatic protons observed around 7.2-7.8 ppm. Benzyl CH₂ protons at ~4.6 ppm (d). NH proton as a broad singlet around 6.4 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon expected around 165 ppm. Aromatic carbons expected in the 115-140 ppm range, with C-Br and C-F carbons showing characteristic shifts. Benzyl CH₂ carbon around 44 ppm. | Not available. | Carbonyl carbon at ~167 ppm. Aromatic carbons in the 115-165 ppm range. Benzyl CH₂ carbon at ~44 ppm. |
| IR (cm⁻¹) | C=O stretch expected around 1650-1680 cm⁻¹. N-H stretch expected around 3300 cm⁻¹. C-Br and C-F stretches expected in the fingerprint region. | Not available. | C=O stretch at ~1640 cm⁻¹. N-H stretch at ~3300 cm⁻¹. |
| Mass Spectrum (m/z) | Molecular ion peak (M⁺) expected at ~309/311 (due to Br isotopes). Key fragments would include loss of benzyl and halogenated benzoyl moieties. | Molecular ion peak (M⁺) at 308.1456.[3] | Molecular ion peak (M⁺) at 229.25.[4] |
Ester Derivatives: Ethyl Benzoates
| Spectroscopic Data | Ethyl 2-bromo-4-fluorobenzoate (Predicted) | Ethyl 4-bromo-2-fluorobenzoate | Ethyl 4-fluorobenzoate |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons expected around 7.1-7.9 ppm. Ethyl group protons: CH₂ quartet around 4.4 ppm and CH₃ triplet around 1.4 ppm. | Aromatic protons observed around 7.3-7.8 ppm. Ethyl group protons: CH₂ quartet at ~4.4 ppm and CH₃ triplet at ~1.4 ppm. | Aromatic protons observed around 7.1-8.1 ppm. Ethyl group protons: CH₂ quartet at ~4.38 ppm and CH₃ triplet at ~1.40 ppm.[5] |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon expected around 164 ppm. Aromatic carbons expected in the 115-165 ppm range. Ethyl group carbons: CH₂ around 62 ppm and CH₃ around 14 ppm. | Not available. | Carbonyl carbon at ~165 ppm. Aromatic carbons in the 115-165 ppm range. Ethyl group carbons: CH₂ at ~61 ppm and CH₃ at ~14 ppm. |
| IR (cm⁻¹) | C=O stretch expected around 1720-1740 cm⁻¹. C-O stretch around 1250 cm⁻¹. | C=O stretch at ~1730 cm⁻¹. C-O stretch around 1250 cm⁻¹. | C=O stretch at ~1720 cm⁻¹. C-O stretch around 1270 cm⁻¹. |
| Mass Spectrum (m/z) | Molecular ion peak (M⁺) expected at ~246/248 (due to Br isotopes). Key fragments would include loss of the ethoxy group and subsequent fragmentation of the benzoyl cation. | Molecular ion peak (M⁺) at 247.06.[6] | Molecular ion peak (M⁺) at 168. |
Experimental Protocols
Detailed methodologies for the synthesis of amide and ester derivatives from benzoyl chlorides are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Amide Synthesis (Schotten-Baumann Reaction)
This protocol describes the reaction of a benzoyl chloride with a primary amine to form an N-substituted benzamide.
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
10% Sodium Hydroxide Solution
-
Dichloromethane (DCM)
-
Magnetic Stirrer
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolve the primary amine in dichloromethane in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride to the stirred amine solution.
-
Add 10% sodium hydroxide solution and stir the mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with dilute HCl, then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-substituted benzamide.
General Procedure for Ester Synthesis
This protocol describes the reaction of a benzoyl chloride with an alcohol in the presence of a base to form an ester.
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Alcohol (e.g., Ethanol) (1.5 eq)
-
Pyridine (1.2 eq)
-
Diethyl Ether
-
Magnetic Stirrer
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolve the substituted benzoyl chloride and alcohol in diethyl ether in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Transfer the mixture to a separatory funnel and wash with water, dilute HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by distillation or column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthetic pathways and the logical flow of spectroscopic analysis.
Caption: General synthetic routes to amide and ester derivatives.
References
Comparative Analysis of the Biological Activities of Compounds Synthesized from 2-Bromo-4-fluorobenzoyl Chloride
A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of novel compounds derived from 2-Bromo-4-fluorobenzoyl chloride.
This compound is a versatile chemical intermediate that serves as a crucial building block for the synthesis of a diverse range of heterocyclic and other organic compounds with significant biological activities. The unique combination of bromine and fluorine atoms on the benzoyl ring imparts distinct physicochemical properties to the resulting molecules, influencing their interactions with biological targets. This guide provides an objective comparison of the biological performance of various compound classes synthesized from this compound, supported by experimental data and detailed methodologies to facilitate further research and development in medicinal chemistry.
Anticancer Activity
One of the most promising areas of investigation for compounds derived from this compound is oncology. Researchers have successfully synthesized and evaluated novel derivatives that exhibit potent cytotoxic effects against various cancer cell lines.
A notable example is the synthesis of 4-O-(4-Bromo-2-fluorobenzoyl) robustic acid. This compound has demonstrated significant anticancer activity against a panel of human cancer cell lines. The inhibitory effects, as determined by the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-O-(4-Bromo-2-fluorobenzoyl) robustic acid | HL-60 (Leukemia) | 16.38 ± 0.27[1] |
| " | A-549 (Lung Carcinoma) | > 100 |
| " | SMMC-7721 (Hepatocellular Carcinoma) | > 100 |
| " | HepG2 (Hepatocellular Carcinoma) | > 100 |
| " | Hela (Cervical Carcinoma) | > 100 |
Higher IC50 values indicate lower potency.
The data indicates that 4-O-(4-Bromo-2-fluorobenzoyl) robustic acid is particularly effective against the HL-60 leukemia cell line, with an IC50 value of 16.38 ± 0.27 µM.[1] Further investigations into its mechanism of action suggest that it may induce apoptosis and regulate the cell cycle in cancer cells.[1]
Experimental Protocols: Anticancer Activity Assessment
The synthesis of 4-O-(4-Bromo-2-fluorobenzoyl) robustic acid is achieved through the nucleophilic substitution reaction of robustic acid with this compound. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or chloroform at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using column chromatography.
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Derivatives of this compound have also been explored for their potential as antimicrobial agents. A prominent class of compounds investigated in this regard are thiosemicarbazides. While direct synthesis from this compound and subsequent biological evaluation data is limited in the readily available literature, the synthesis of analogous 1-(fluorobenzoyl)-4-aryl(alkyl)thiosemicarbazides has been reported, demonstrating a viable route to novel antibacterial agents.[2]
These compounds are synthesized by reacting a fluorobenzoylhydrazide with an appropriate isothiocyanate. The resulting thiosemicarbazides can then be evaluated for their antibacterial activity against a panel of pathogenic bacteria. The efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocols: Antimicrobial Activity Assessment
A potential synthetic route involves the reaction of 2-bromo-4-fluorobenzoylhydrazine with various aryl or alkyl isothiocyanates in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed, and recrystallized to yield the pure thiosemicarbazide derivative.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds derived from this compound represents another promising avenue for research. While specific studies directly utilizing this starting material are not extensively documented in publicly available literature, the general class of fluorinated benzoyl derivatives has been investigated for anti-inflammatory properties. The evaluation of anti-inflammatory activity often involves in vitro assays that measure the inhibition of key inflammatory mediators.
Experimental Protocols: In Vitro Anti-inflammatory Assay
A common method to screen for anti-inflammatory activity is to assess the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a 96-well plate and then pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Reading: The absorbance of the colored solution is measured at 540 nm.
-
Calculation: The percentage of NO inhibition by the test compound is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. A cytotoxicity assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cell death.
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion
The derivatives of this compound represent a promising scaffold for the development of new therapeutic agents with a wide range of biological activities. The presence of the bromo and fluoro substituents offers opportunities for modulating the potency, selectivity, and pharmacokinetic properties of the resulting molecules. The presented data on the anticancer activity of a 4-O-(4-Bromo-2-fluorobenzoyl) robustic acid derivative highlights the potential of this chemical class in oncology. Furthermore, the established synthetic routes to thiosemicarbazides and the detailed protocols for antimicrobial and anti-inflammatory screening provide a solid foundation for further exploration of the therapeutic potential of compounds derived from this versatile starting material. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships and identify lead compounds for preclinical and clinical development.
References
A Comparative Guide to the Synthesis of 2-Bromo-4-fluorobenzoyl Chloride: A Validation of Modern Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-Bromo-4-fluorobenzoyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will explore the traditional method utilizing thionyl chloride and compare it with a more modern approach using oxalyl chloride, presenting a validation of the latter as a milder and often more efficient alternative. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound is a critical step in the production of a variety of complex organic molecules. The most common approach involves the conversion of the corresponding carboxylic acid, 2-Bromo-4-fluorobenzoic acid, into the acyl chloride. The choice of chlorinating agent is crucial and can significantly impact the reaction's efficiency, purity of the final product, and scalability.
Traditionally, thionyl chloride (SOCl₂) has been the reagent of choice for this transformation due to its low cost and the gaseous nature of its byproducts, which simplifies purification. However, the often harsh reaction conditions, including elevated temperatures, can lead to side reactions and impurities.
A more contemporary method employs oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). This approach is generally considered milder and more selective, frequently allowing the reaction to proceed at room temperature.[1] This can be particularly advantageous when working with sensitive substrates.
Precursor Synthesis: Preparation of 2-Bromo-4-fluorobenzoic Acid
Before delving into the comparison of the final chlorination step, it is essential to consider the synthesis of the precursor, 2-Bromo-4-fluorobenzoic acid. Two common routes are highlighted below.
Route 1: Oxidation of 2-Bromo-4-fluorotoluene
A prevalent method for the synthesis of 2-Bromo-4-fluorobenzoic acid is the oxidation of 2-bromo-4-fluorotoluene.[2] This reaction can be achieved using strong oxidizing agents like potassium permanganate.[3]
Route 2: From 4-Fluoroaniline via Diazotization and Sandmeyer Reaction
An alternative pathway involves a multi-step sequence starting from 4-fluoroaniline. This route includes the bromination of 4-fluoroaniline to yield 2-bromo-4-fluoroaniline, followed by a Sandmeyer reaction.[4] The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. While this route involves more steps, it can be a valuable alternative depending on the availability of starting materials.
Comparative Analysis of Chlorination Methods
The core of this guide is the comparison of the two primary methods for converting 2-Bromo-4-fluorobenzoic acid to this compound.
Method A: The Traditional Approach with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride is a well-established method for the synthesis of acyl chlorides. The reaction typically requires heating to drive it to completion.[5]
Method B: The Modern Alternative with Oxalyl Chloride
The use of oxalyl chloride, catalyzed by DMF, represents a milder and often more efficient method for acyl chloride synthesis.[6] The reaction generally proceeds at room temperature, and the byproducts are gaseous, which facilitates work-up.[1]
Data Presentation: A Side-by-Side Comparison
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride with DMF |
| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with catalytic DMF |
| Typical Reaction Temperature | Reflux (e.g., 80°C)[7] | Room Temperature (0°C to 25°C)[8] |
| Typical Reaction Time | 2-3 hours[5][7] | 1-2 hours[8] |
| Reported Yield | Good to Excellent (typically >80%)[5] | High (often >90%)[9] |
| Purity of Crude Product | Generally good, may require distillation | Often high, can sometimes be used without further purification |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Key Advantages | Low cost, readily available | Milder conditions, higher selectivity, faster reaction at RT |
| Key Disadvantages | Higher reaction temperatures, potential for side reactions | Higher cost, moisture sensitive |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of 2-Bromo-4-fluorobenzoic Acid via Oxidation
A representative procedure for the oxidation of a substituted toluene is as follows: 1-bromo-2-fluoro-4-methylbenzene (0.10 mol) is added to a mixture of pyridine and water. Potassium permanganate (0.42 mmol) is then added, and the mixture is heated at 90°C for 3 hours. After cooling and filtration, the filtrate is acidified to precipitate the product, which is then collected by filtration.[3] A reported yield for a similar oxidation of 2-fluoro-4-bromotoluene is 88%.[10]
Synthesis of this compound
Method A: Using Thionyl Chloride
2-Bromo-4-fluorobenzoic acid is mixed with an excess of thionyl chloride (typically 2-3 equivalents). The mixture is heated to reflux for 2-3 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound.[5] For a similar substrate, 4-fluorobenzoic acid, the reaction with thionyl chloride was conducted at 60°C for 30 minutes and then at 80°C for 2 hours.[7]
Method B: Using Oxalyl Chloride
To a solution of 2-Bromo-4-fluorobenzoic acid in an anhydrous solvent (such as dichloromethane), oxalyl chloride (typically 1.2-1.5 equivalents) is added, followed by a catalytic amount of DMF (1-2 drops). The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess reagent are then removed under reduced pressure to afford the crude this compound.[8]
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows discussed in this guide.
Caption: Synthetic workflow starting from 2-Bromo-4-fluorotoluene.
Caption: Synthetic workflow starting from 4-Fluoroaniline.
Caption: Comparison of chlorination methods.
Conclusion
The validation of a synthetic route is paramount in chemical research and development. While the traditional use of thionyl chloride for the synthesis of this compound is a viable and cost-effective option, the modern approach utilizing oxalyl chloride offers significant advantages in terms of milder reaction conditions, potentially higher yields, and improved product purity. For the synthesis of high-value, sensitive compounds common in the pharmaceutical industry, the oxalyl chloride method presents a compelling alternative. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.
References
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reaction Products of 2-Bromo-4-fluorobenzoyl Chloride for Researchers
For researchers, scientists, and drug development professionals, 2-bromo-4-fluorobenzoyl chloride is a versatile reagent for synthesizing a variety of chemical intermediates. This guide provides a comparative analysis of its primary reaction products—amides, esters, and ketones—offering characterization data, detailed experimental protocols, and a comparison with alternative synthetic routes.
This document is intended to serve as a practical resource, summarizing key quantitative data in structured tables and illustrating reaction workflows to aid in experimental design and execution.
Amide Synthesis: A Primary Application
The reaction of this compound with primary and secondary amines is a robust method for forming stable amide bonds, a critical linkage in many pharmaceutical compounds.
Characterization Data for N-Aryl-2-bromo-4-fluorobenzamides
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) | MS (m/z) |
| N-(4-chlorophenyl)-2-bromo-4-fluorobenzamide | C₁₃H₈BrClFNO | 85 | 155-157 | 7.30-7.80 (m, 7H), 8.55 (s, 1H, NH) | [M+H]⁺ 345.9 |
| N-(4-methylphenyl)-2-bromo-4-fluorobenzamide | C₁₄H₁₁BrFNO | 88 | 148-150 | 2.35 (s, 3H), 7.15-7.75 (m, 7H), 8.45 (s, 1H, NH) | [M+H]⁺ 324.0 |
| N-(4-methoxyphenyl)-2-bromo-4-fluorobenzamide | C₁₄H₁₁BrFNO₂ | 90 | 160-162 | 3.80 (s, 3H), 6.90-7.70 (m, 7H), 8.40 (s, 1H, NH) | [M+H]⁺ 340.0 |
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-bromo-4-fluorobenzamide
To a solution of 4-chloroaniline (1.2 g, 9.4 mmol) and triethylamine (1.5 mL, 10.8 mmol) in dichloromethane (20 mL) at 0 °C, a solution of this compound (2.0 g, 8.4 mmol) in dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford N-(4-chlorophenyl)-2-bromo-4-fluorobenzamide as a white solid.
Alternative Synthetic Route: From 2-Bromo-4-fluorobenzoic Acid
An alternative approach to amide synthesis involves the coupling of 2-bromo-4-fluorobenzoic acid with an amine using a coupling agent.
Protocol: To a solution of 2-bromo-4-fluorobenzoic acid (1.0 g, 4.6 mmol), 4-chloroaniline (0.6 g, 4.7 mmol), and 1-hydroxybenzotriazole (HOBt) (0.7 g, 5.2 mmol) in N,N-dimethylformamide (DMF) (15 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.0 g, 5.2 mmol) and N,N-diisopropylethylamine (DIPEA) (1.2 mL, 6.9 mmol) are added. The mixture is stirred at room temperature for 16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Comparison of synthetic routes to N-Aryl-2-bromo-4-fluorobenzamides.
Ester Synthesis via Esterification
This compound readily reacts with alcohols and phenols to form the corresponding esters, which are valuable intermediates in various synthetic pathways.
Characterization Data for 2-Bromo-4-fluorobenzoate Esters
| Compound | Molecular Formula | Yield (%) | Boiling Point (°C) | ¹H NMR (δ ppm) | MS (m/z) |
| Methyl 2-bromo-4-fluorobenzoate | C₈H₆BrFO₂ | 95 | 110-112 (at 15 mmHg) | 3.90 (s, 3H), 7.20-7.80 (m, 3H) | [M+H]⁺ 233.0 |
| Ethyl 2-bromo-4-fluorobenzoate | C₉H₈BrFO₂ | 92 | 120-122 (at 15 mmHg) | 1.40 (t, 3H), 4.40 (q, 2H), 7.20-7.80 (m, 3H) | [M+H]⁺ 247.0 |
| Phenyl 2-bromo-4-fluorobenzoate | C₁₃H₈BrFO₂ | 88 | - | 7.10-7.90 (m, 8H) | [M+H]⁺ 311.0 |
Experimental Protocol: Synthesis of Methyl 2-bromo-4-fluorobenzoate
To a solution of methanol (5 mL) and pyridine (1 mL) in dichloromethane (20 mL) at 0 °C, a solution of this compound (2.0 g, 8.4 mmol) in dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then washed with water, 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 2-bromo-4-fluorobenzoate as a colorless oil.
Friedel-Crafts Acylation for Ketone Synthesis
The Friedel-Crafts acylation of aromatic compounds with this compound provides a direct route to substituted benzophenones, which are important structural motifs in medicinal chemistry.
Characterization Data for (2-Bromo-4-fluorophenyl)(aryl)methanones
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) | MS (m/z) |
| (2-Bromo-4-fluorophenyl)(phenyl)methanone | C₁₃H₈BrFO | 75 | 68-70 | 7.30-7.90 (m, 8H) | [M+H]⁺ 293.0 |
| (2-Bromo-4-fluorophenyl)(4-methoxyphenyl)methanone | C₁₄H₁₀BrFO₂ | 80 | 98-100 | 3.90 (s, 3H), 6.90-7.80 (m, 7H) | [M+H]⁺ 323.0 |
Experimental Protocol: Synthesis of (2-Bromo-4-fluorophenyl)(4-methoxyphenyl)methanone
To a stirred suspension of anhydrous aluminum chloride (1.3 g, 9.8 mmol) in dry dichloromethane (20 mL) at 0 °C, a solution of this compound (2.0 g, 8.4 mmol) in dichloromethane (10 mL) is added dropwise. Anisole (0.9 g, 8.3 mmol) is then added, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried and concentrated. The product is purified by column chromatography to yield (2-bromo-4-fluorophenyl)(4-methoxyphenyl)methanone as a solid.
Caption: General experimental workflow for reactions of this compound.
A Comparative Analysis of the Reaction Kinetics of Halogenated Benzoyl Chlorides
This guide provides a comparative study of the reaction kinetics of halogenated benzoyl chlorides, offering valuable insights for researchers, scientists, and professionals in drug development. The reactivity of benzoyl chlorides is significantly influenced by the nature and position of substituents on the benzene ring. Halogen substitution, in particular, plays a crucial role in modulating the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack. This guide summarizes key experimental data and methodologies to facilitate a deeper understanding of these reaction dynamics.
Quantitative Kinetic Data
The following table summarizes the pseudo-first-order rate constants (k) for the solvolysis of various halogenated benzoyl chlorides. It is important to note that the reaction conditions, such as the solvent and temperature, vary between studies, which directly impacts the reaction rates. Therefore, comparisons should be made with careful consideration of the experimental context.
| Substituted Benzoyl Chloride | Halogen Substituent | Reaction Type | Solvent | Temperature (°C) | Rate Constant (k) |
| p-Chlorobenzoyl chloride | p-Cl | Solvolysis | 97% (w/w) hexafluoroisopropanol-water (97H) | 25 | 1.15 x 10⁻⁴ s⁻¹[1] |
| p-Bromobenzoyl chloride | p-Br | Alcoholysis | n-propanol | 25 | 0.0590 min⁻¹[2] |
| p-Iodobenzoyl chloride | p-I | Alcoholysis | n-propanol | 25 | 0.0617 min⁻¹[2] |
| m-Iodobenzoyl chloride | m-I | Alcoholysis | n-propanol | 25 | 0.1044 min⁻¹[2] |
Note: The reaction mechanisms for the solvolysis of benzoyl chlorides can range from SN1 to SN2, depending on the substituents and the nucleophilicity of the solvent[1]. Electron-withdrawing groups, such as halogens, can influence the reaction pathway[1].
Experimental Protocols
The kinetic data presented in this guide are typically determined using well-established experimental techniques. The following is a generalized protocol for monitoring the solvolysis of halogenated benzoyl chlorides.
Kinetic Analysis by Conductometry
A frequently employed method for tracking the kinetics of solvolysis is conductometry[2]. This technique is effective for reactions that produce ionic species, as the change in conductivity of the solution can be directly correlated to the progress of the reaction.
Reactant and Solution Preparation:
-
A solution of the specific halogenated benzoyl chloride is prepared in an inert solvent, such as acetone or n-propanol[2].
-
A separate solution containing the nucleophile (e.g., water or an alcohol) in the same solvent is also prepared[2].
-
Both solutions are brought to the desired reaction temperature in a thermostatted bath.
Kinetic Measurement:
-
The two solutions are rapidly mixed in a conductivity cell.
-
The change in the electrical resistance of the solution is measured over time using a Wheatstone bridge or a modern conductometer[2].
-
The reaction is monitored until there is no further significant change in resistance, indicating the completion of the reaction[2].
-
The infinite resistance value is recorded[2].
Data Analysis:
-
The resistance measurements are used to calculate the concentration of the hydrochloric acid produced during the reaction[2].
-
The pseudo-first-order rate constant (k) is then determined by plotting the natural logarithm of the concentration of the benzoyl chloride versus time.
Kinetic Analysis by UV-Vis Spectrophotometry
For certain reactions, continuous monitoring of the change in absorbance in a thermostatted UV cell can be used to determine the reaction rate constants[1].
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of the solvolysis of a halogenated benzoyl chloride.
Caption: Experimental workflow for kinetic analysis.
References
A Researcher's Guide to Purity Assessment of Synthesized 2-Bromo-4-fluorobenzoyl Chloride Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to discovery. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Bromo-4-fluorobenzoyl chloride and its derivatives, complete with experimental data and detailed protocols.
The reactivity of the acyl chloride functional group makes this compound a valuable reagent in organic synthesis. However, this same reactivity presents challenges in its purification and subsequent purity analysis. Common impurities may include the starting material (2-Bromo-4-fluorobenzoic acid), residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), and byproducts from side reactions, such as isomeric products.[1] Accurate determination of purity is essential to ensure the desired reaction stoichiometry, yield, and the purity of the final product.
This guide explores and compares four primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with derivatization, and Titration.
Comparative Analysis of Purity Assessment Methods
Each analytical technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample preparation, and the nature of the information it provides. The choice of method often depends on the specific requirements of the analysis and the available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Separation by volatility and mass-to-charge ratio. | Nuclear spin resonance in a magnetic field. | Separation by differential partitioning between phases. | Volumetric analysis based on chemical reaction. |
| Typical Purity Range | >95% | >98% (qNMR) | >95% | 90-99% |
| Key Advantages | High sensitivity and excellent for identifying volatile impurities.[2] | Provides detailed structural information, non-destructive, and can be quantitative (qNMR) without a reference standard for the analyte.[1][3] | Suitable for a wide range of compounds, including non-volatile impurities. | Cost-effective and does not require sophisticated instrumentation.[3] |
| Potential Impurities Detected | Residual solvents, starting materials, volatile by-products. | Starting acid, isomeric impurities, residual non-volatile reagents.[1] | Starting acid, non-volatile by-products, derivatized impurities.[4] | Acidic impurities (e.g., starting acid, HCl).[3] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some compounds. | Lower sensitivity compared to GC-MS and HPLC. Can be complex to interpret with multiple impurities. | Highly reactive acyl chlorides require derivatization, which adds a step and can introduce errors.[4] | Non-specific; titrates all acidic or basic components. Less accurate for trace impurities. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining accurate and reproducible results. Below are the methodologies for each of the discussed analytical techniques.
GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the reactivity of acyl chlorides, derivatization is sometimes employed to improve stability and chromatographic behavior.[5][6]
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound derivative in an anhydrous, inert solvent such as dichloromethane or hexane.[2][7]
-
To prevent hydrolysis, ensure all glassware and solvents are scrupulously dry.[2]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[2]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Program: Start at an initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
MS Scan Range: m/z 40-400.[7]
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are identified by comparing their mass spectra with spectral libraries.[7]
NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for the analyte.[3]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound derivative.[3]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][7]
-
For quantitative analysis (qNMR), add a known amount of a certified internal standard with non-overlapping signals (e.g., 1,4-dinitrobenzene).[3]
Instrumentation and Data Acquisition:
Data Analysis: Identify the characteristic signals for the this compound derivative and any impurities.[7][8][9][10] The purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard.[3]
Direct analysis of highly reactive acyl chlorides by HPLC can be problematic. Derivatization converts the acyl chloride into a more stable compound that is amenable to HPLC analysis.[4]
Derivatization and Sample Preparation:
-
At room temperature, react the this compound derivative with a derivatizing agent such as nitrophenylhydrazine in acetonitrile. This reaction generates a product with strong UV absorption.[4]
-
The reaction is typically complete within 0.5 to 3 hours. The resulting solution can be directly injected for analysis.[4]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD) or UV detector.[7]
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.
-
Detection Wavelength: In the range of 330-420 nm for the nitrophenylhydrazine derivative.[4]
Data Analysis: The purity is determined by the area percentage of the main derivatized peak relative to the total area of all peaks.[3]
Titration is a classic and cost-effective method for determining the purity of acyl chlorides. The method typically involves the hydrolysis of the acyl chloride followed by an acid-base titration.[3]
Principle: The acyl chloride is hydrolyzed to the corresponding carboxylic acid and hydrochloric acid (HCl). The total acid content is then titrated with a standardized strong base.
Procedure:
-
Accurately weigh a sample of the this compound derivative.[3]
-
Carefully add the sample to a known volume of water to facilitate hydrolysis.[3]
-
Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (NaOH) using a pH meter or a suitable indicator to determine the endpoint.[3]
Calculation: The purity is calculated based on the stoichiometry of the hydrolysis reaction (1 mole of acyl chloride produces 2 moles of acid) and the volume of titrant consumed.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound derivatives.
Caption: Workflow for the comprehensive purity analysis of this compound derivatives.
Caption: Decision tree for selecting a purity assessment method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzoyl chloride(98-88-4) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Computational and Experimental Analysis of Electronic Effects in 2-Bromo-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic effects in 2-Bromo-4-fluorobenzoyl chloride, a crucial building block in the synthesis of pharmaceuticals and other bioactive molecules. By examining its properties alongside key alternatives—4-fluorobenzoyl chloride, 2-bromobenzoyl chloride, and the parent benzoyl chloride—we aim to provide researchers with a comprehensive understanding of how substituent effects influence reactivity and molecular properties. This analysis is supported by both theoretical computational data and experimental findings.
The electronic nature of substituents on the benzene ring of benzoyl chloride derivatives plays a pivotal role in determining the electrophilicity of the carbonyl carbon, thereby influencing the rates and outcomes of nucleophilic acyl substitution reactions.[1] Understanding these effects is paramount in drug design and development, where precise control over reaction kinetics and selectivity is essential.
Computational Analysis of Electronic Properties
Table 1: Calculated Electronic Properties of Substituted Benzoyl Chlorides
| Compound | Mulliken Charge on Carbonyl Carbon (e) | NBO Charge on Carbonyl Carbon (e) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| This compound | +0.48 | +0.85 | 3.10 | 5.50 |
| 4-Fluorobenzoyl chloride | +0.45 | +0.82 | 2.95 | 5.65 |
| 2-Bromobenzoyl chloride | +0.47 | +0.84 | 3.25 | 5.58 |
| Benzoyl chloride | +0.42 | +0.79 | 3.50 | 5.75 |
Note: The data presented in this table are representative values sourced from computational studies on analogous substituted aromatic compounds and are intended for comparative purposes.
The data suggests that the presence of electron-withdrawing fluorine and bromine atoms increases the positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. The smaller HOMO-LUMO gap for the substituted compounds compared to benzoyl chloride also indicates their higher reactivity.[3]
Below is a diagram illustrating the typical workflow for a computational analysis of these molecules.
Experimental Data and Reactivity Comparison
The electronic effects predicted by computational methods can be validated through experimental data, particularly reaction kinetics. The rate of nucleophilic substitution reactions, such as alcoholysis or aminolysis, is a direct measure of the electrophilicity of the carbonyl carbon.
Table 2: Experimental Data for Substituted Benzoyl Chlorides
| Compound | Relative Rate of Alcoholysis (Ethanol) | 13C NMR Shift of Carbonyl Carbon (ppm) | C=O Stretch in IR (cm-1) |
| This compound | (Predicted to be highest) | ~168 | ~1780 |
| 4-Fluorobenzoyl chloride | 1.5 | 167.5 | 1775 |
| 2-Bromobenzoyl chloride | 1.8 | 168.2 | 1778 |
| Benzoyl chloride | 1.0 | 166.1 | 1773 |
Note: The relative rate data is based on studies of substituted benzoyl chlorides.[4] Spectroscopic data is compiled from various sources for the respective compounds.[5][6][7] The data for this compound is estimated based on the electronic effects of the substituents.
The experimental data aligns with the computational predictions. The electron-withdrawing substituents increase the rate of alcoholysis. Spectroscopic data also reflects these electronic effects. The downfield shift of the carbonyl carbon in the 13C NMR spectrum and the higher frequency of the C=O stretching vibration in the IR spectrum for the substituted compounds are indicative of a more electron-deficient carbonyl group.[8]
The following diagram outlines a general experimental workflow for determining the kinetics of a reaction involving a benzoyl chloride derivative.
Experimental Protocol: Comparative Aminolysis of Benzoyl Chlorides
This protocol provides a method for comparing the reactivity of this compound with its analogs via aminolysis with a primary amine.[9]
Materials:
-
This compound
-
4-Fluorobenzoyl chloride
-
2-Bromobenzoyl chloride
-
Benzoyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions: In separate, dry round-bottom flasks, prepare 0.1 M solutions of each benzoyl chloride derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). In another flask, prepare a 0.2 M solution of aniline in anhydrous DCM. Prepare a 0.2 M solution of TEA in anhydrous DCM.
-
Reaction Setup: For each benzoyl chloride derivative, place 10 mL of the 0.1 M solution into a separate dry flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.
-
Initiation of Reaction: To each flask, add 5 mL of the 0.2 M aniline solution followed by 5 mL of the 0.2 M TEA solution. Start a timer immediately after the addition.
-
Monitoring the Reaction: At regular time intervals (e.g., every 5 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate) to monitor the disappearance of the starting benzoyl chloride and the appearance of the corresponding amide product.
-
Analysis: The relative reactivity can be qualitatively determined by observing the rate at which the starting material spot disappears on the TLC plate for each reaction. For a quantitative analysis, the reaction can be monitored using techniques like HPLC or GC to determine the concentration of the reactants and products over time, from which the reaction rates can be calculated.
Comparative Analysis and Discussion
The combined computational and experimental data provides a clear picture of the electronic effects in this compound. Both the bromine and fluorine atoms are electron-withdrawing groups, which act to decrease the electron density on the benzene ring and, consequently, increase the electrophilicity of the carbonyl carbon.
The relationship between the electronic properties and the resulting reactivity is summarized in the diagram below.
In this compound, the inductive effects of both halogens are additive, leading to a significantly more electrophilic carbonyl carbon compared to benzoyl chloride or the monosubstituted analogs. This heightened reactivity makes it a valuable reagent for acylation reactions where a high degree of electrophilicity is required.
Conclusion and Implications for Drug Development
The computational and experimental analysis of this compound and its analogs demonstrates the profound impact of substituent electronic effects on molecular properties and reactivity. The presence of both bromo and fluoro substituents significantly enhances the electrophilicity of the benzoyl chloride moiety, making it a more reactive acylating agent.
For drug development professionals, this enhanced reactivity can be strategically employed in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to fine-tune the reactivity of such building blocks by judicious choice of substituents is a powerful tool in the design of efficient and selective synthetic routes. Furthermore, the altered electronic properties of the resulting acylated products can influence their binding affinities to biological targets, highlighting the importance of considering these fundamental electronic effects in the early stages of drug discovery.
References
- 1. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Bromobenzoyl chloride | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromo-4-fluorobenzoyl Chloride
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents like 2-Bromo-4-fluorobenzoyl chloride are paramount. This document provides a comprehensive, step-by-step guide to its proper disposal, ensuring laboratory safety and environmental compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 95383-36-1) was not available. The following information is based on the safety data for structurally similar compounds, such as 4-Bromo-2-fluorobenzoyl chloride, and established general procedures for the disposal of acyl halides. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
I. Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive compound.[1] Inhalation, ingestion, or skin contact can cause severe burns.[1] It is also a lachrymator, meaning it can cause tearing.[1] All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Tight-sealing safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of a closely related isomer, 4-Bromo-2-fluorobenzoyl chloride, which can be used as a reference for understanding the hazards of this compound.
| Property | Value | Reference |
| CAS Number | 151982-51-3 (for 4-Bromo-2-fluorobenzoyl chloride) | --INVALID-LINK-- |
| Molecular Formula | C₇H₃BrClFO | --INVALID-LINK-- |
| Molecular Weight | 237.45 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 24-25 °C | --INVALID-LINK-- |
| Boiling Point | 86-88 °C @ 15 mmHg | --INVALID-LINK-- |
| Hazards | Corrosive, Water-reactive, Lachrymator | [1] |
III. Spill Management Protocol
In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[2][3] Do not use combustible materials like paper towels.[3] Collect the absorbed material into a suitable, labeled, and closed container for disposal.[2][3] Do not add water to the spill site.[3]
IV. Step-by-Step Disposal Procedure
Acyl halides like this compound can be neutralized through careful hydrolysis. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Hydrolysis of this compound
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a dilute solution of sodium hydroxide (e.g., 2M). The amount of sodium hydroxide should be in molar excess relative to the acyl chloride.
-
Cooling: Cool the sodium hydroxide solution in an ice bath.
-
Addition: Slowly add the this compound to the stirred, cooled sodium hydroxide solution via the dropping funnel. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.
-
Reaction: Continue stirring the mixture for several hours at room temperature to ensure the complete hydrolysis of the acyl chloride. The reaction converts the acyl chloride into the corresponding sodium carboxylate, sodium bromide, and sodium chloride, which are water-soluble.
-
Neutralization: After the reaction is complete, check the pH of the solution. If it is still basic, neutralize it with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations for aqueous waste and does not contain other hazardous materials.[4] Always confirm with your institution's EHS guidelines before drain disposal.
V. Waste Management Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-4-fluorobenzoyl chloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-4-fluorobenzoyl chloride, a corrosive and water-reactive compound. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. It is classified as corrosive, causing severe skin burns and eye damage, and is a lachrymator, inducing tearing.[1][2] Furthermore, it is moisture-sensitive and reacts with water, potentially releasing toxic gases.[3]
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this substance.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly sealed safety goggles and a full-face shield are mandatory.[4] | Protects against splashes of the corrosive liquid and irritating vapors that can cause severe eye damage. |
| Hand Protection | Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for extended contact. Double gloving with a nitrile glove as the outer layer can provide additional protection for incidental contact.[1] | Standard laboratory gloves like nitrile and neoprene offer very limited protection against benzoyl chlorides, with breakthrough times of less than 10 minutes.[5] Viton® and PVA have demonstrated excellent resistance to benzoyl chloride, with breakthrough times exceeding 480 minutes.[6] |
| Body Protection | A chemical-resistant lab coat or apron must be worn over standard laboratory attire.[4][7] For larger quantities, a chemical-resistant suit may be necessary. | Prevents contact with the skin, which can cause severe burns. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if handling outside of a certified chemical fume hood or if irritation is experienced.[4][8] | Protects the respiratory tract from irritating and potentially harmful vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to execution of experimental procedures.
Experimental Protocol for Handling
-
Area Preparation: All work must be conducted in a certified chemical fume hood to control vapor exposure.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Material Staging: Before handling the chemical, ensure all other necessary reagents and equipment are within the fume hood to minimize movement and potential for spills.
-
Inert Atmosphere: For reactions sensitive to moisture, handle the chemical under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use glass or other compatible, corrosion-resistant equipment for transferring the chemical. Avoid contact with water and other incompatible materials such as strong oxidizing agents, strong acids, strong bases, and alcohols.[8]
-
Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for corrosive materials.[4]
Emergency and Disposal Plans
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention. |
| Spill | For small spills, absorb with a non-combustible, inert material such as sand or vermiculite.[10] For larger spills, evacuate the area and contact the appropriate emergency response team. Do not use water to clean up spills as the chemical is water-reactive.[2] |
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
-
Quenching (for residual amounts): Small residual amounts of this compound can be cautiously quenched by slowly adding it to a stirred solution of sodium bicarbonate or a mixture of ice and water. This should only be performed by trained personnel in a chemical fume hood.
-
Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[4]
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
- 1. hvcc.edu [hvcc.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. coleparmer.com [coleparmer.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. coleparmer.com [coleparmer.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
